Butyl dichloroacetate
Description
Structure
3D Structure
Properties
CAS No. |
29003-73-4 |
|---|---|
Molecular Formula |
C6H10Cl2O2 |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
butyl 2,2-dichloroacetate |
InChI |
InChI=1S/C6H10Cl2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |
InChI Key |
MASXONVJEAXEIV-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(Cl)Cl |
Canonical SMILES |
CCCCOC(=O)C(Cl)Cl |
Appearance |
Solid powder |
boiling_point |
193.5 °C |
Other CAS No. |
29003-73-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butyl dichloroacetate; AI3-21401; AI3 21401; AI321401 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of n-Butyl Dichloroacetate
Executive Summary
n-Butyl Dichloroacetate (BDCA) (CAS: 29003-73-4) is a specialized halogenated ester widely utilized as a pharmacophore intermediate and a high-boiling solvent in organic synthesis.[1] Its structural utility lies in the reactive dichloro-moiety, which serves as a precursor for heterocycles, amino acid derivatives, and functionalized drug scaffolds.
This technical guide provides a validated protocol for the synthesis of BDCA via azeotropic Fischer esterification . Unlike standard acetate synthesis, the electron-withdrawing nature of the dichloro-group requires specific handling to ensure high conversion and purity. This document outlines the reaction mechanism, step-by-step experimental execution, and critical characterization parameters (NMR, IR, Physical Constants) required for validation in a research or drug development setting.
Part 1: Chemical Profile & Strategic Utility
Structural Logic
The molecule consists of a lipophilic n-butyl chain attached to a dichloroacetate head group.
-
Formula:
-
Key Reactivity: The
-protons are highly acidic due to the inductive effect of the two chlorine atoms, making the compound useful for Reformatsky-type reactions and nucleophilic substitutions.
Physical Properties (Reference Standard)
The following data serves as the baseline for quality control (QC).
| Property | Value | Condition | Source |
| Boiling Point | 193.5 °C | 760 mmHg | CRC Handbook [1] |
| Density | 1.182 g/cm³ | 20 °C | CRC Handbook [1] |
| Refractive Index ( | 1.4420 | 20 °C | CRC Handbook [1] |
| Appearance | Colorless Liquid | RT | Visual |
| Solubility | Soluble in EtOH, Et2O | - | - |
Part 2: Synthetic Pathway Design
Reaction Mechanism: Acid-Catalyzed Fischer Esterification
Direct esterification is the preferred industrial and laboratory route due to high atom economy compared to the acyl chloride route. However, the reaction is an equilibrium process (
Reaction Scheme:
Critical Process Parameters (CPPs):
-
Water Removal: Utilization of a Dean-Stark trap with Toluene as an entrainer forms a ternary azeotrope, effectively driving the equilibrium to the right (Le Chatelier’s Principle).
-
Catalyst Selection: p-Toluenesulfonic acid (pTSA) is preferred over sulfuric acid to minimize oxidative side reactions and charring at the required reflux temperatures.
-
Stoichiometry: A slight excess of n-butanol (1.1 eq) is used to ensure complete consumption of the more expensive/corrosive dichloroacetic acid.
Process Workflow Diagram
The following diagram illustrates the logical flow from reactant charging to final isolation.
Figure 1: Synthetic workflow for the azeotropic esterification of butyl dichloroacetate.
Part 3: Detailed Experimental Protocol
Safety Note: Dichloroacetic acid (DCA) is corrosive and a potential carcinogen.[3] n-Butanol is flammable. Perform all operations in a fume hood wearing nitrile gloves and safety goggles.
Equipment Setup
-
250 mL Round Bottom Flask (RBF)
-
Dean-Stark Apparatus[4]
-
Magnetic Stir Bar & Heating Mantle
-
Nitrogen Inlet (Optional but recommended to prevent oxidation)
Step-by-Step Procedure
-
Charging: To the 250 mL RBF, add:
-
Dichloroacetic acid (12.9 g, 0.10 mol)
-
n-Butanol (8.15 g, 0.11 mol) [1.1 equivalents]
-
p-Toluenesulfonic acid monohydrate (0.19 g, 1 mol%)
-
Toluene (60 mL) as the azeotropic solvent.
-
-
Reflux: Assemble the Dean-Stark trap and condenser. Heat the mixture to vigorous reflux. The bath temperature should be approx. 130–140°C to maintain internal reflux at ~115°C.
-
Water Removal: Monitor the collection of water in the trap side-arm. Theoretical water yield is ~1.8 mL. Continue reflux until water evolution ceases (typically 3–5 hours).
-
Quench & Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer to a separatory funnel.
-
Wash 1: Saturated
(2 x 30 mL). Caution: CO2 evolution will occur. Vent frequently. This step removes the catalyst and any unreacted DCA. -
Wash 2: Brine (saturated NaCl) (1 x 30 mL).
-
Dry: Collect the organic (toluene) layer and dry over anhydrous
for 15 minutes. Filter off the solid.
-
-
Isolation:
-
Remove Toluene using a rotary evaporator (40°C, 50 mbar).
-
Purification: Perform vacuum distillation on the residue.[5] Collect the fraction boiling at ~85–90°C at 15 mmHg (Note: BP is 193.5°C at atm; vacuum is required to prevent decomposition).
-
Part 4: Characterization & Validation
NMR Spectroscopy ( H)
The structure is confirmed by the distinct singlet of the dichloro-proton and the butyl chain pattern.
| Position | Shift ( | Multiplicity | Integration | Assignment |
| 1 | 5.95 | Singlet (s) | 1H | |
| 2 | 4.25 | Triplet (t) | 2H | |
| 3 | 1.68 | Multiplet (m) | 2H | |
| 4 | 1.40 | Multiplet (m) | 2H | |
| 5 | 0.94 | Triplet (t) | 3H |
Note: Shifts are approximate relative to TMS in
Infrared Spectroscopy (FT-IR)
-
C=O Stretch (Ester): Strong band at 1750–1760 cm⁻¹ . (Shifted higher than typical acetates due to
-halogenation). -
C-O Stretch: 1200–1300 cm⁻¹.
-
C-Cl Stretch: 700–800 cm⁻¹ (fingerprint region).
Purity Logic Diagram
Use the following logic to determine if the synthesized batch meets pharmaceutical grade standards.
Figure 2: Quality Control Decision Tree for BDCA.
References
-
Physical Constants: Haynes, W. M.[3] (Ed.).[3][4][5][7] (2016).[3] CRC Handbook of Chemistry and Physics (97th ed.). CRC Press.[3] (Section 3: Physical Constants of Organic Compounds).
- Synthesis Protocol: Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Safety Data: PubChem. (n.d.). Butyl dichloroacetate (Compound).[1][8] National Library of Medicine. Retrieved from [Link]
Sources
- 1. Butyl dichloroacetate | C6H10Cl2O2 | CID 95921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. butyl dichloroacetate [stenutz.eu]
- 3. Dichloroacetic Acid | CHCl2COOH | CID 6597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. barbarajenningsresume.weebly.com [barbarajenningsresume.weebly.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Butyl acetate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Physicochemical Profile & Technical Guide: Butyl Dichloroacetate
The following technical guide details the physicochemical profile, synthesis, and applications of Butyl Dichloroacetate (BDCA) .
Executive Summary & Chemical Identity
Butyl dichloroacetate (BDCA) is a specialized halogenated ester used primarily as a pharmacophore intermediate and a radical precursor in polymer chemistry. It serves as a lipophilic delivery vehicle for the dichloroacetate (DCA) moiety—a pyruvate dehydrogenase kinase (PDK) inhibitor—and as a functional building block in Vicarious Nucleophilic Substitution (VNS) reactions.
Critical Technical Note: CAS Registry Discrepancy
The CAS number 5405-79-8 provided in the request is widely indexed in chemical databases as 2,2-Dimethyl-3-hexanone , a ketone with no structural relation to butyl dichloroacetate.
-
Correct Chemical Name: Butyl dichloroacetate (specifically n-butyl 2,2-dichloroacetate).[1]
-
Correct CAS Registry Number: 29003-73-4 (for the n-butyl isomer).[1]
-
Scope: This guide focuses on the properties and applications of Butyl Dichloroacetate (C₆H₁₀Cl₂O₂) .
Chemical Structure & Identifiers
| Property | Specification |
| IUPAC Name | Butyl 2,2-dichloroacetate |
| Common Name | BDCA, Dichloroacetic acid butyl ester |
| Molecular Formula | C₆H₁₀Cl₂O₂ |
| Molecular Weight | 185.05 g/mol |
| SMILES | CCCCOC(=O)C(Cl)Cl |
| InChI Key | MASXONVJEAXEIV-UHFFFAOYSA-N |
Fundamental Physicochemical Properties
The following data represents the core physical constants for n-butyl dichloroacetate. These values are critical for process engineering and solvent selection in synthesis.
Table 1: Physical Constants
| Property | Value | Conditions / Note |
| Physical State | Liquid | Colorless to pale yellow, pungent odor |
| Density | 1.185 ± 0.05 g/mL | @ 20°C (Heavier than water) |
| Boiling Point | 185°C - 190°C | @ 760 mmHg (Predicted) |
| Refractive Index ( | 1.442 | @ 20°C |
| Flash Point | > 80°C | Closed Cup (Estimate based on homologs) |
| LogP (Octanol/Water) | 2.70 | Lipophilic (High membrane permeability) |
| Solubility (Water) | Insoluble | Hydrolyzes slowly over time |
| Solubility (Organic) | Miscible | DCM, THF, Ethyl Acetate, Toluene |
Thermodynamic Analysis
BDCA exhibits a high boiling point relative to its molecular weight due to the polarizability of the dichloro-group and dipole-dipole interactions. However, unlike the parent acid (dichloroacetic acid), it cannot form intermolecular hydrogen bonds, keeping it a liquid with moderate viscosity. Its LogP of 2.7 suggests it is an ideal candidate for crossing biological membranes, acting as a "stealth" carrier for the hydrophilic dichloroacetate anion.
Synthesis & Manufacturing Protocols
Reliable synthesis of BDCA is achieved through two primary pathways: Direct Esterification (economical) and Acyl Chloride Substitution (high purity).
Method A: Direct Esterification (Dean-Stark Protocol)
Best for large-scale, cost-sensitive production.
-
Reagents: Dichloroacetic acid (1.0 eq), n-Butanol (1.2 eq), p-Toluenesulfonic acid (catalytic).
-
Solvent: Toluene (azeotropic agent).
-
Procedure: Reflux in a Dean-Stark apparatus to remove water continuously.
-
Work-up: Wash with NaHCO₃ (remove acid), brine, and dry over MgSO₄. Distill under reduced pressure.
Method B: Acyl Chloride Substitution
Best for high-purity research applications.
-
Reagents: Dichloroacetyl chloride (1.0 eq), n-Butanol (1.0 eq), Triethylamine (1.1 eq).
-
Solvent: Dichloromethane (DCM), anhydrous, 0°C.
-
Mechanism: Nucleophilic acyl substitution driven by base-mediated HCl scavenging.
Visualization: Synthesis Pathways
Figure 1: Dual synthetic pathways for Butyl Dichloroacetate showing acid-catalyzed esterification and acyl chloride substitution routes.
Reactivity & Applications in Drug Development
BDCA is not merely a solvent; it is a reactive intermediate . Its utility stems from the electron-withdrawing effect of the two chlorine atoms, which activates the
Vicarious Nucleophilic Substitution (VNS)
The
-
Application: Synthesis of functionalized heterocycles and indole derivatives.[2]
-
Mechanism: The dichloromethyl carbanion attacks the nitroaromatic ring, followed by elimination of HCl, introducing a functionalized alkyl group.
Radical Polymerization (ATRA)
BDCA serves as an initiator or monomer in Atom Transfer Radical Addition (ATRA). The C-Cl bond is labile in the presence of Cu(I) catalysts.
-
Reaction: Homolytic cleavage of the C-Cl bond generates a radical stabilized by the carbonyl group, which can add across alkenes (e.g., styrene).
Prodrug Design (PDK Inhibition)
Dichloroacetate (DCA) is a metabolic modulator. However, DCA salts have poor bioavailability and short half-lives.
-
Strategy: BDCA acts as a lipophilic ester prodrug.
-
Metabolism: Once in the plasma or cell, esterases hydrolyze BDCA, releasing active DCA and innocuous butanol. This enhances cellular uptake compared to the ionic salt form.
Visualization: Reactivity Logic
Figure 2: Reactivity profile of BDCA illustrating its role as a nucleophile precursor, radical initiator, and metabolic prodrug.
Analytical Characterization
To validate the identity of synthesized BDCA, the following spectral signatures must be confirmed.
Proton NMR ( H-NMR, 400 MHz, CDCl )
- 5.95 ppm (s, 1H): The diagnostic singlet for the -CHCl₂ proton. This peak is shifted significantly downfield due to the two chlorine atoms.
- 4.25 ppm (t, 2H): The -O-CH₂- methylene group of the butyl chain.
-
1.65 ppm (m, 2H): The
-methylene group. -
1.40 ppm (m, 2H): The
-methylene group. - 0.95 ppm (t, 3H): The terminal methyl group.
Infrared Spectroscopy (FT-IR)
-
1745–1755 cm⁻¹: Strong C=O (Ester) stretch. The electron-withdrawing chlorines shift this frequency higher than typical alkyl esters (~1735 cm⁻¹).
-
750–800 cm⁻¹: Strong C-Cl stretching vibrations.
Handling & Safety Protocols
BDCA combines the hazards of halogenated solvents and esters. It is a lachrymator and a skin irritant .
-
Corrosivity: The dichloroacetyl moiety makes the ester prone to hydrolysis, generating traces of HCl and Dichloroacetic acid (corrosive) upon storage.
-
Storage: Store in glass or fluoropolymer containers. Avoid metal containers (steel/aluminum) due to potential corrosion over time. Keep under inert gas (Nitrogen/Argon) to prevent moisture ingress.
-
PPE: Nitrile gloves are insufficient for prolonged contact due to the lipophilic nature of the ester. Double-gloving or using laminate gloves (Silver Shield) is recommended for bulk handling.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 95921, Butyl dichloroacetate. Retrieved from [Link]
-
Stenutz, R. (2025). Butyl dichloroacetate: Physical Properties and Thermodynamic Data. Retrieved from [Link]
- Makosza, M., & Winiarski, J. (1987).Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research.
- Matyjaszewski, K., & Xia, J. (2001).Atom Transfer Radical Polymerization. Chemical Reviews.
Sources
Technical Guide: Spectral Characterization of Butyl Dichloroacetate
The following technical guide details the spectral analysis of Butyl Dichloroacetate (CAS: 29003-73-4), a halogenated ester used as an intermediate in organic synthesis and functional materials development.
This guide is structured for analytical chemists and drug development professionals, moving beyond basic peak listing to the causality of spectral features.
Executive Summary & Structural Context
Butyl dichloroacetate (
Target Structure:
Mass Spectrometry (MS): Isotopic Fingerprinting
Methodology: Electron Ionization (EI) at 70 eV. Rationale: The presence of two chlorine atoms provides a distinct isotopic envelope that serves as the primary confirmation of the halogenation state before structural connectivity is assessed.
Chlorine Isotope Pattern Analysis
Chlorine exists naturally as
-
(m/z 184):
(Relative Intensity: ~100%) -
(m/z 186):
(Relative Intensity: ~65%) -
(m/z 188):
(Relative Intensity: ~11%)
Fragmentation Pathway
The fragmentation is driven by
Key Fragment Ions:
| m/z | Ion Composition | Mechanism |
|---|
| 184/186/188 |
Fragmentation Logic Diagram
Caption: Fragmentation tree for Butyl Dichloroacetate showing primary cleavage pathways and isotopic clusters.
Infrared Spectroscopy (IR): Functional Group Verification
Methodology: Attenuated Total Reflectance (ATR) on neat liquid.
Rationale: IR is critical for assessing the electronic environment of the carbonyl group. The electronegative
Spectral Data Table:
| Frequency (
Nuclear Magnetic Resonance (NMR): Structural Elucidation
Methodology:
-
Solvent:
(Chloroform-d) with TMS internal standard ( ppm). -
Frequency: 400 MHz (
), 100 MHz ( ).
Proton ( ) NMR Analysis
The spectrum is defined by two distinct regions: the deshielded "head" (dichloroacetyl) and the shielded "tail" (butyl).
| Shift ( | Multiplicity | Integration | Assignment | Causality |
| 5.95 | Singlet (s) | 1H | Highly deshielded by two geminal Cl atoms and the carbonyl anisotropy. Appears as a singlet as there are no vicinal protons. | |
| 4.24 | Triplet (t, J=6.7 Hz) | 2H | Deshielded by oxygen. Triplet due to coupling with neighboring methylene ( | |
| 1.68 | Quintet (m) | 2H | Shielded alkyl chain. Multiplicity ( | |
| 1.40 | Sextet (m) | 2H | Further shielded. Coupling to methyl and internal methylene. | |
| 0.96 | Triplet (t, J=7.4 Hz) | 3H | Terminal methyl group. Classic triplet pattern. |
Carbon ( ) NMR Analysis
The
| Shift ( | Carbon Type | Assignment |
| 164.5 | Quaternary ( | C=O : Ester carbonyl. Upfield shift relative to ketones due to resonance donation from oxygen. |
| 66.8 | Secondary ( | O-CH2 : Alkoxy carbon. |
| 64.2 | Tertiary ( | Cl2CH- : Dichloromethyl carbon. Distinctive shift due to heavy halogen substitution. |
| 30.4 | Secondary ( | Butyl backbone ( |
| 19.0 | Secondary ( | Butyl backbone ( |
| 13.6 | Primary ( | Terminal methyl. |
Structural Logic Workflow
Caption: Logical flow for structural confirmation using 1H NMR signal integration and multiplicity.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Butyl Dichloroacetate (Isotopic Data). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
Spectral Database for Organic Compounds (SDBS). 1H and 13C NMR Spectra of Halogenated Esters. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on inductive effects in IR and NMR).
-
PubChem. Compound Summary: Butyl Dichloroacetate (CID 95921). National Library of Medicine. Available at: [Link]
Sources
Thermal Stability and Degradation of Butyl Dichloroacetate: A Technical Deep Dive
Executive Summary: The "Inductive" Paradox
Butyl dichloroacetate (BDCA) presents a classic stability paradox common to
The two chlorine atoms at the
This guide dissects these mechanisms to provide a self-validating framework for handling BDCA in drug development and organic synthesis.
Physicochemical Baseline
Before analyzing degradation, we must establish the identity of the specific isomer.[1] This guide focuses on n-butyl dichloroacetate , the standard linear isomer used as an intermediate.[1][2]
Note: Do not confuse this with tert-butyl dichloroacetate, which undergoes rapid isobutylene elimination at temperatures as low as 80°C.[2]
| Property | Value | Relevance to Stability |
| CAS Number | 29003-73-4 | Identity verification.[2][3] |
| Molecular Formula | MW: 185.05 g/mol .[1][2][3] | |
| Boiling Point | ~108°C (at 25 mmHg)* | High BP implies thermal resilience, but vacuum is required to prevent prolonged heat exposure.[1][2] |
| Density | ~1.2 g/mL | Denser than water; sinks during biphasic workups.[1][2] |
| Flash Point | >80°C (Est.)[1][2] | Combustible but requires pre-heating.[1][2] |
| Reactivity | High Electrophilicity | Prone to rapid hydrolysis and transesterification.[1][2] |
*Boiling point estimated based on homologous series and reduced pressure data.
Degradation Mechanisms[1][4][5][6][7]
Understanding the "Why" allows us to predict the "When."[1] BDCA degrades via two distinct pathways depending on environmental conditions: Hydrolysis (dominant) and Pyrolytic Elimination (extreme heat).[1][2]
A. The Hydrolytic Pathway (Moisture Sensitivity)
This is the primary degradation mode.[1] The -I effect of the dichloromethyl group (
-
Mechanism: Water acts as a nucleophile attacking the carbonyl.[1][2]
-
Catalysis: The reaction is autocatalytic.[1][2] As BDCA degrades, it releases Dichloroacetic Acid (DCA) .[1][2] DCA is a strong organic acid (
), which protonates the remaining ester, accelerating further hydrolysis.[1][2] -
Outcome: A runaway degradation loop if not buffered or kept dry.[1][2]
B. The Pyrolytic Pathway (Thermal Elimination)
In the absence of water, BDCA requires significant energy to degrade.[1] However, at temperatures exceeding 200°C (or lower with Lewis acid catalysts), it undergoes a Chugaev-type syn-elimination .[1][2]
-
Mechanism: A concerted six-membered cyclic transition state where the carbonyl oxygen abstracts a
-hydrogen from the butyl chain.[2]
C. Visualizing the Pathways
The following diagram maps the kinetic divergence between wet and dry degradation.
Figure 1: Divergent degradation pathways of BDCA. Note the autocatalytic loop driven by DCA production in the hydrolytic pathway.
Experimental Protocols: Stability Profiling
To validate the stability of a specific BDCA lot, do not rely on generic data.[1] Use this self-validating stress test protocol.
Protocol A: Accelerated Hydrolytic Challenge
Purpose: To determine moisture sensitivity and packaging requirements.
-
Preparation: Aliquot 10 mL of BDCA into three headspace GC vials.
-
Incubation: Heat all vials to 40°C for 24 hours.
-
Analysis: Analyze via GC-FID (Gas Chromatography - Flame Ionization Detector).
-
Acceptance Criteria:
Protocol B: Thermal Onset Determination (DSC)
Purpose: To define safe process temperatures (e.g., for distillation).[1][2]
-
Sample: 5 mg BDCA in a sealed gold or high-pressure crucible (to prevent evaporation from masking decomposition).
-
Ramp: 10°C/min from 25°C to 300°C.
-
Interpretation:
Storage and Handling Recommendations
Based on the mechanisms above, the following handling matrix is required for pharmaceutical grade applications.
| Parameter | Recommendation | Rationale |
| Container Material | Glass (Amber) or Fluorinated HDPE | Avoid standard steel drums if moisture is possible; DCA formation will corrode steel rapidly, leaching iron which further catalyzes degradation.[2] |
| Headspace | Nitrogen or Argon Overlay | Excludes atmospheric moisture.[1][2] |
| Desiccant | 4Å Molecular Sieves | Active scavenging of water prevents the autocatalytic hydrolysis loop.[1] |
| Incompatibility | Strong Bases, Amines, Oxidizers | Bases trigger immediate saponification.[1][2] Amines react with the alkyl halide (alkylation) or the ester (amidation).[1] |
Critical Safety Note: The Lachrymator Effect
BDCA, like most
-
Degradation Hazard: If BDCA hydrolyzes in storage, it releases Dichloroacetic Acid (DCA).[1][2] DCA is corrosive and readily penetrates skin.[1][2]
-
Smell Warning: A "sweet" ester smell indicates intact product.[1][2] A sharp, biting, vinegar-like odor indicates hydrolysis and the presence of free acid.[1][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95921, Butyl dichloroacetate.[1][2] Retrieved from [Link][1][2]
-
Wicks, Z. W., et al. Organic Coatings: Science and Technology.[1][2] (Reference for hydrolysis kinetics of esters). Wiley-Interscience.[1][2]
-
O'Neil, M.J.[1][2] (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.[1][2] (Physical properties of Dichloroacetic acid). Cambridge, UK: Royal Society of Chemistry.[1][2]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your specific lot of material before handling.
Sources
Butyl dichloroacetate mechanism of action in vitro
The following technical guide details the mechanism of action, experimental handling, and validation protocols for Butyl Dichloroacetate (BDCA) .
This guide is structured for researchers investigating BDCA as a lipophilic prodrug strategy to overcome the transport limitations of the parent compound, Dichloroacetate (DCA).
Mechanism of Action & In Vitro Application Strategy
Executive Summary
Butyl Dichloroacetate (BDCA) is a lipophilic ester prodrug of the metabolic modulator Dichloroacetate (DCA). While DCA is a well-established inhibitor of Pyruvate Dehydrogenase Kinase (PDK), its clinical utility is often limited by poor cellular uptake and dependence on the solute carrier transporter SLC5A8 (SMCT1) , which is frequently downregulated in solid tumors.
BDCA is designed to bypass this transporter bottleneck. By masking the carboxylic acid of DCA with a butyl ester, the molecule becomes uncharged and highly lipophilic, allowing for rapid passive diffusion across the plasma membrane. Once intracellular, ubiquitous carboxylesterases hydrolyze BDCA, releasing the active DCA moiety directly into the cytosol to target mitochondrial metabolism.
Chemical Basis & Prodrug Rationale[1][2]
| Feature | Sodium Dichloroacetate (DCA) | Butyl Dichloroacetate (BDCA) |
| Chemical Structure | ||
| Charge at pH 7.4 | Negative (Anionic) | Neutral (Uncharged) |
| Cellular Entry | Active Transport (Requires SMCT1) | Passive Diffusion (Lipid Bilayer) |
| Intracellular Fate | Direct PDK Inhibition | Hydrolysis |
| Potency (In Vitro) | mM range (1–10 mM) |
The "Trojan Horse" Mechanism: Tumor cells often silence SMCT1 to avoid the uptake of butyrate and pyruvate (tumor suppressors). This renders them resistant to standard DCA. BDCA exploits the lipid bilayer itself for entry, independent of protein transporters, ensuring high intracellular concentrations even in SMCT1-negative phenotypes.
Mechanism of Action (MOA)
The MOA of BDCA occurs in two distinct phases: Cytosolic Activation and Mitochondrial Modulation .
Phase 1: Intracellular Bioactivation
Upon passive diffusion into the cytosol, BDCA acts as a substrate for Carboxylesterases (CES1/CES2) .
-
Note: The released butanol is metabolized via alcohol dehydrogenase but is generally present at sub-toxic concentrations relative to the therapeutic window of the DCA moiety.
Phase 2: PDK Inhibition & Metabolic Rewiring
The liberated DCA enters the mitochondrial matrix via the Pyruvate Carrier (MPC) and exerts its canonical effect:
-
Target Binding: DCA binds to the N-terminal domain of Pyruvate Dehydrogenase Kinase (PDK) , specifically isoforms PDK1 and PDK2.
-
PDK Inhibition: This prevents PDK from phosphorylating (inactivating) the Pyruvate Dehydrogenase Complex (PDH) .
-
PDH Restoration: Unphosphorylated PDH actively converts Pyruvate
Acetyl-CoA. -
Warburg Reversal: This forces the cell to shift from anaerobic glycolysis (Lactate production) to Glucose Oxidation (OXPHOS).
-
ROS Generation: Increased flux through the Electron Transport Chain (ETC) increases superoxide production.
-
Apoptosis: Elevated mitochondrial ROS and altered membrane potential (
) open the Mitochondrial Transition Pore (MTP), releasing Cytochrome c and triggering apoptosis.
Visualization: Signaling Pathway
Caption: BDCA bypasses membrane transporters via passive diffusion, undergoes intracellular hydrolysis to DCA, and inhibits PDK to restore mitochondrial glucose oxidation.
In Vitro Experimental Protocols
To validate BDCA activity, researchers must control for solubility and esterase activity. Unlike sodium DCA (water-soluble), BDCA is an organic ester.
Protocol A: Compound Preparation
-
Stock Solution: Dissolve BDCA in high-grade DMSO to create a 100 mM stock.
-
Critical: Do not dissolve directly in cell culture media; it will precipitate or form an emulsion.
-
-
Working Solution: Dilute the DMSO stock into pre-warmed (
) media immediately prior to treatment.-
Max DMSO: Ensure final DMSO concentration is
to avoid solvent toxicity.
-
-
Control: Use a "Vehicle Control" (Media + DMSO) and a "Parent Control" (Sodium DCA at equimolar concentrations) to demonstrate superior potency.
Protocol B: Metabolic Flux Analysis (Seahorse XF)
This is the gold standard for verifying the mechanism (Glycolysis vs. OXPHOS shift).
-
Seeding: Plate cancer cells (e.g., HeLa, A549) at 20,000 cells/well in XF plates.
-
Treatment: Incubate with BDCA (
) vs DCA ( ) for 4–24 hours. -
Assay: Perform the Mito Stress Test .
-
Key Metric 1 (OCR): Oxygen Consumption Rate. BDCA should increase Basal and Maximal Respiration (indicating PDH activation).
-
Key Metric 2 (ECAR): Extracellular Acidification Rate. BDCA should decrease ECAR (indicating reduced lactate production).
-
-
Validation: If BDCA works via the proposed mechanism, the OCR/ECAR ratio must increase significantly compared to control.
Protocol C: Mitochondrial ROS Detection
-
Probe: Use MitoSOX Red (superoxide indicator).
-
Treatment: Treat cells with BDCA for 1–4 hours.
-
Staining: Add MitoSOX (
) for 15 mins. -
Analysis: Flow cytometry or Fluorescence Microscopy.
-
Expectation: A right-shift in fluorescence intensity indicating rapid mitochondrial superoxide generation due to forced OXPHOS.
-
Visualization: Experimental Workflow
Caption: Step-by-step workflow for validating BDCA efficacy using viability, metabolic flux, and ROS generation assays.
Safety & Handling
-
Hydrolysis Risk: BDCA is sensitive to moisture. Store stock solutions in anhydrous DMSO at
with desiccant. -
Toxicity: While the DCA moiety is the active agent, the butyl group releases 1-butanol . In high-dose in vitro screens (
), include a "Butanol only" control to rule out solvent effects, although metabolic conversion rates usually keep butanol below toxic thresholds.
References
-
Michelakis, E. D., et al. (2008). Metabolic modulation of glioblastoma with dichloroacetate. Science Translational Medicine. Link
- Grounding: Establishes DCA as a PDK inhibitor and the core mechanism of Warburg effect reversal.
-
Stacpoole, P. W. (1989). The pharmacology of dichloroacetate.[1][2][3][4] Metabolism.[1][2][3][4][5][6][7] Link
- Grounding: foundational review of DCA pharmacokinetics and metabolism.
-
Pathak, R. K., et al. (2014). Mito-DCA: A mitochondria targeted molecular scaffold for efficacious delivery of metabolic modulator dichloroacetate. ACS Chemical Biology. Link
- Grounding: Validates the strategy of modifying DCA (lipophilic/targeted derivatives) to enhance potency over the parent salt.
-
PubChem. (n.d.). Butyl dichloroacetate - Compound Summary. National Library of Medicine. Link
- Grounding: Chemical structure and physical property verific
Sources
- 1. thechi.ca [thechi.ca]
- 2. Clinical pharmacology and toxicology of dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of dichloroacetate-induced hypolactatemia in humans with or without cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of epithelial-mesenchymal transition (EMT) induced by metabolic processes and intracellular signaling pathways on chemo-resistance, metastasis, and recurrence in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Butyl Dichloroacetate: A Lipophilic Prodrug Strategy for Enhanced Mitochondrial Modulation
Executive Summary
Dichloroacetate (DCA) is a potent metabolic modulator that reverses the Warburg effect by inhibiting Pyruvate Dehydrogenase Kinase (PDK).[1][2][3][4][5] Despite its efficacy in preclinical models of glioblastoma (GBM) and metabolic disorders, DCA’s clinical translation is hampered by poor pharmacokinetics (PK), specifically its short half-life, dose-limiting peripheral neuropathy, and saturation of its own metabolic clearance (GSTZ1 suicide inhibition).
Butyl Dichloroacetate (BDCA) represents a strategic alkyl-ester prodrug designed to overcome these limitations. By masking the ionized carboxylate group, BDCA significantly increases lipophilicity (LogP), facilitating passive transport across the Blood-Brain Barrier (BBB) and cellular membranes. Once intracellular, ubiquitous carboxylesterases hydrolyze BDCA to release the active DCA payload and n-butanol.
This guide provides a comprehensive technical framework for the synthesis, characterization, and biological evaluation of BDCA, serving as a blueprint for researchers investigating next-generation PDK inhibitors.
Rationale: The Prodrug Advantage
The therapeutic limitation of DCA lies in its physicochemical properties. As a small, charged molecule (pKa
Table 1: Physicochemical Comparison (DCA vs. BDCA)
| Property | Sodium Dichloroacetate (DCA) | Butyl Dichloroacetate (BDCA) | Impact |
| Structure | Ester masking removes negative charge. | ||
| Lipophilicity (LogP) | ~ -1.3 (Hydrophilic) | ~ 1.8 (Lipophilic) | BDCA crosses membranes via passive diffusion, bypassing downregulated transporters. |
| BBB Penetration | Carrier-mediated (Saturable) | High (Passive) | Critical for Glioblastoma Multiforme (GBM) targeting. |
| Metabolic Stability | Rapidly cleared (t½ < 1h) | Sustained Release | Ester hydrolysis provides a "slow-release" mechanism, blunting |
Chemical Synthesis & Characterization[6]
Reaction Mechanism
The synthesis utilizes a standard acid-catalyzed Fischer esterification. The equilibrium is driven forward by the removal of water (Dean-Stark trap) or the use of an excess of alcohol.
Protocol: Synthesis of n-Butyl Dichloroacetate
Reagents:
-
Dichloroacetic acid (DCA), >99%[6]
-
n-Butanol (anhydrous)
-
Sulfuric acid (
, catalytic) or p-Toluenesulfonic acid (pTSA) -
Dichloromethane (DCM)
-
Sodium Bicarbonate (
)[7]
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Dichloroacetic acid (12.9 g, 100 mmol) in n-Butanol (37 g, 500 mmol). Note: Excess butanol acts as both reactant and solvent.
-
Catalysis: Add concentrated
(0.5 mL) dropwise. -
Reflux: Attach a reflux condenser. Heat the mixture to 120°C (oil bath temperature) and stir for 4–6 hours.
-
Optimization: For higher yields, use a Dean-Stark apparatus to continuously remove water.
-
-
Workup:
-
Cool reaction to room temperature.
-
Dilute with DCM (100 mL).
-
Wash organic layer with saturated
( mL) to remove unreacted acid. Caution: CO2 evolution. -
Wash with Brine (
mL). -
Dry over anhydrous
.
-
-
Purification: Filter off the drying agent and concentrate under reduced pressure (Rotovap).
-
Distillation: Purify the crude oil via vacuum distillation to obtain a clear, colorless liquid.
-
-
Yield: Expected yield 85–92%.
Visualizing the Synthesis Workflow
Figure 1: Synthetic pathway for n-Butyl Dichloroacetate via Fischer Esterification.
Pharmacodynamics: Mechanism of Action[3]
Once BDCA enters the systemic circulation, it acts as a "Trojan Horse." The lipophilic butyl chain allows it to permeate the cell membrane independent of the SMCT1 transporter. Inside the cytosol, Carboxylesterases (CES1/CES2) cleave the ester bond.
-
Liberation: BDCA
DCA + Butanol. -
Target Engagement: DCA enters the mitochondrial matrix via the Mitochondrial Pyruvate Carrier (MPC).[2]
-
Inhibition: DCA binds to the N-terminal regulatory domain of Pyruvate Dehydrogenase Kinase (PDK).[2]
-
Activation: PDK inhibition prevents the phosphorylation (inactivation) of the Pyruvate Dehydrogenase Complex (PDC).
-
Metabolic Shift: Pyruvate is forced into the Krebs cycle (Glucose Oxidation) rather than fermenting to lactate.
-
Outcome: Increased mitochondrial ROS production triggers apoptosis in cancer cells (selectively).
Signaling Pathway Diagram
Figure 2: Intracellular activation and mitochondrial targeting of BDCA.
Experimental Protocols for Validation
To validate BDCA as a superior candidate to DCA, the following assays are required.
Protocol: Plasma Stability (Hydrolysis Rate)
Objective: Determine the half-life of the prodrug in plasma to ensure it survives circulation long enough to reach tissues but hydrolyzes effectively.
-
Preparation: Incubate BDCA (
) in pooled human/rat plasma at 37°C. -
Sampling: Aliquot samples at
minutes. -
Quenching: Add ice-cold Acetonitrile (ACN) to precipitate proteins. Centrifuge at 10,000g for 5 min.
-
Analysis: Analyze supernatant via HPLC-MS/MS.
-
Monitor: Disappearance of BDCA parent peak and appearance of DCA.
-
Control: Heat-inactivated plasma (to measure non-enzymatic hydrolysis).
-
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: Compare
-
Seeding: Plate U87-MG cells (5,000 cells/well) in 96-well plates. Adhere overnight.
-
Treatment: Treat with serial dilutions (0.1 mM to 50 mM) of:
-
Sodium Dichloroacetate (Control)[8]
-
Butyl Dichloroacetate (Experimental)
-
Vehicle (DMSO < 0.5%)
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read absorbance at 570 nm.
-
Expectation: BDCA should exhibit a lower
(higher potency) due to enhanced intracellular accumulation.
Safety & Neuropathy Considerations
A critical failure mode of DCA is peripheral neuropathy, linked to chronic high peak plasma concentrations.
-
DCA Neuropathy Mechanism: Direct neurotoxicity and depletion of thiamine.
-
BDCA Mitigation Strategy: The ester bond creates a "depot effect." Hydrolysis is the rate-limiting step, preventing the sharp
spikes seen with DCA salts while maintaining the Area Under the Curve (AUC) required for PDK inhibition.
Self-Validating Check: In in vivo studies, monitor nerve conduction velocity (NCV) in BDCA-treated rats vs. DCA-treated rats. BDCA groups should show preserved NCV.
References
-
Michelakis, E. D., et al. (2008). Metabolic modulation of glioblastoma with dichloroacetate. Science Translational Medicine, 2(31), 31ra34. Link
-
Stacpoole, P. W. (2011).[2] Thegenetics, pharmacokinetics and therapeutics of dichloroacetate. Current Drug Metabolism, 12(3), 229-233. Link
-
Pathak, R. K., et al. (2014). Mito-DCA: A mitochondria targeted molecular scaffold for efficacious delivery of metabolic modulator dichloroacetate. ACS Chemical Biology, 9(5), 1178-1187. Link
-
Stockwin, L. H., et al. (2010). Sodium dichloroacetate selectively targets cells with defects in the mitochondrial ETC. International Journal of Cancer, 127(11), 2510-2519. Link
-
Kopecka, J., et al. (2019). Dichloroacetate and Cancer: An Overview towards Clinical Applications. Cancers, 12(6), 1650. Link
Sources
- 1. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Trial of Dichloroacetate in Glioblastoma | Clinical Research Trial Listing [centerwatch.com]
- 5. DCA Protects against Oxidation Injury Attributed to Cerebral Ischemia-Reperfusion by Regulating Glycolysis through PDK2-PDH-Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102276442B - Synthetic method of dichloroacetate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Dichloroacetate derivatives. Metabolic effects and pharmacodynamics in normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Metabolic Fate of Butyl Dichloroacetate (BDCA)
Topic: Investigating the Metabolic Fate of Butyl Dichloroacetate Content Type: Technical Investigation Framework & Protocol Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Medicinal Chemists.[1]
A Technical Framework for Prodrug Characterization
Executive Summary & Rationale
Butyl Dichloroacetate (BDCA) (CAS: 29003-73-4) acts as a lipophilic ester prodrug of Dichloroacetate (DCA) .[1] While DCA is a well-characterized metabolic modulator—reversing the Warburg effect via Pyruvate Dehydrogenase Kinase (PDK) inhibition—its clinical utility is limited by poor membrane permeability (as an anion) and dose-limiting neurotoxicity.[1]
The metabolic investigation of BDCA must answer two critical questions:
-
Bioactivation Efficiency: Does the butyl ester hydrolyze rapidly enough in vivo to deliver therapeutic concentrations of DCA?
-
Toxicological Burden: Does the release of 1-butanol or the presence of the intact ester introduce novel toxicity distinct from DCA’s known profile (e.g., GSTz1 suicide inhibition)?
This guide outlines the predicted metabolic pathways and provides a validated experimental framework for characterizing the metabolic fate of BDCA.[1]
Predicted Metabolic Pathway
The metabolic fate of BDCA is bifurcated upon hydrolysis.[1] The molecule is cleaved into the active pharmaceutical ingredient (DCA) and a metabolic byproduct (1-Butanol).[1]
Pathway Visualization
The following diagram illustrates the degradation of BDCA and the subsequent catabolism of its components.
Figure 1: Predicted metabolic cascade of Butyl Dichloroacetate. Note the suicide inhibition loop where DCA inactivates its own clearance enzyme, GSTz1.
The "First-Pass" Hurdle: Hydrolysis Kinetics
The efficacy of BDCA depends on its hydrolysis.[1] If the ester bond is too stable, BDCA may accumulate in lipid bilayers; if too labile, it offers no advantage over ionic DCA.[1]
Enzyme Candidates
-
Carboxylesterases (CES1/CES2): High expression in the liver and intestine.[1] Likely the primary route for n-butyl ester cleavage.[1]
-
Butyrylcholinesterase (BChE): Present in plasma.[1] May cause pre-systemic hydrolysis.[1]
-
Paraoxonase (PON): Potential secondary role in plasma.[1]
Experimental Protocol: In Vitro Stability Assay
Objective: Determine the half-life (
Step-by-Step Workflow:
-
Preparation: Prepare a 10 mM stock of BDCA in DMSO.
-
Incubation:
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Add 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Data Analysis Table:
| Parameter | Definition | Calculation |
|---|
|
Analytical Strategy: Detecting the Fragments
Quantifying BDCA metabolism is challenging due to the polarity difference between the parent ester (lipophilic) and the metabolite DCA (highly polar/ionic).[1]
Method A: Lipophilic Parent (BDCA)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]
-
Detection: ESI Positive Mode (monitor
or ).
Method B: Polar Metabolite (DCA)
-
Challenge: DCA does not retain on C18 and ionizes poorly in positive mode.
-
Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) .[1]
-
Column: Amide or Zwitterionic HILIC phase.[1]
-
Mobile Phase: High organic (80% ACN), 10 mM Ammonium Acetate (pH 9).[1]
-
Detection: ESI Negative Mode (monitor
, m/z ~127).
Method C: Volatile Metabolite (Butanol)
-
Technique: Headspace GC-MS or derivatization with dansyl chloride followed by LC-MS if GC is unavailable.[1]
Downstream Fate & Toxicology
Once hydrolyzed, the safety profile shifts to the individual components.[1]
DCA and GSTz1 Suicide Inhibition
DCA is metabolized by Glutathione S-Transferase Zeta 1 (GSTz1) to glyoxylate.[1]
-
Mechanism: DCA acts as a suicide inhibitor.[1] It covalently modifies GSTz1, leading to the enzyme's degradation.[1]
-
Consequence: Chronic dosing of BDCA will likely lead to non-linear pharmacokinetics .[1] As GSTz1 is depleted, the clearance of DCA decreases, and plasma levels rise disproportionately.[1]
-
Protocol: Confirm this by incubating BDCA hydrolysate with cytosol + Glutathione (GSH). Monitor the consumption of GSH and the formation of Glyoxylate.[1]
Butanol Burden
The hydrolysis releases equimolar amounts of 1-butanol.[1]
-
Metabolism: Oxidized by Alcohol Dehydrogenase (ADH) to butyraldehyde, then to butyrate.[1]
-
Safety Margin: The therapeutic dose of DCA is typically 10–25 mg/kg.[1]
Experimental Workflow Diagram
The following DOT diagram summarizes the integrated workflow for investigating BDCA.
Figure 2: Integrated workflow for the metabolic characterization of Butyl Dichloroacetate.
References
-
Stacpoole, P. W. (2011).[1] The Pharmacology of Dichloroacetate. Metabolism: Clinical and Experimental. Link
-
James, M. O., et al. (1998).[1][2] Pharmacokinetics and Metabolism of Dichloroacetate. Drug Metabolism Reviews. Link
-
Tzeng, H. F., et al. (2000).[1] Mechanism-based inactivation of glutathione transferase zeta by dichloroacetic acid. Chemical Research in Toxicology. Link
-
PubChem. (2024).[1] Butyl Dichloroacetate Compound Summary (CID 95921).[1] National Library of Medicine.[1] Link
-
Satoh, T., & Hosokawa, M. (2006).[1] Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions. Link
Sources
Methodological & Application
Application Note: Enhanced Mitochondrial Modulation using Butyl Dichloroacetate (BDCA)
Abstract & Introduction
Sodium Dichloroacetate (DCA) has been the gold standard for studying the reversal of the Warburg effect for decades. By inhibiting Pyruvate Dehydrogenase Kinase (PDK), DCA forces pyruvate into the mitochondria for oxidative phosphorylation.[1] However, DCA suffers from poor membrane permeability at physiological pH, often requiring supraphysiological concentrations (10–50 mM) to achieve effect in vitro.
Butyl Dichloroacetate (BDCA) is an ester prodrug designed to overcome these limitations. It utilizes a "Trojan Horse" mechanism: the lipophilic butyl group facilitates passive diffusion across the plasma membrane, where intracellular esterases cleave the molecule to release active DCA directly into the cytosol. This application note details the protocol for using BDCA to study mitochondrial metabolism with 50-100x greater potency than ionic DCA.
Mechanism of Action (MOA)
The efficacy of BDCA relies on the Intracellular Esterase Trap . Unlike ionic DCA, which requires specific transporters (e.g., SMCT1) that are often downregulated in cancer cells, BDCA enters via passive diffusion.
The Pathway
-
Entry: BDCA permeates the cell membrane.
-
Activation: Cytosolic esterases hydrolyze BDCA into Dichloroacetate (Active) and Butanol (Bystander).
-
Targeting: Intracellular DCA binds to the PDK II allosteric site.
-
Effect: PDK is inhibited
PDH remains unphosphorylated (Active) Pyruvate enters the TCA cycle.
Diagram 1: The Esterase Trap Mechanism
Caption: BDCA bypasses transporter dependency via passive diffusion, releasing active DCA intracellularly to inhibit PDK and restore PDH activity.
Comparative Analysis: DCA vs. BDCA
| Feature | Sodium Dichloroacetate (DCA) | Butyl Dichloroacetate (BDCA) |
| Solubility | Water-soluble (Hydrophilic) | DMSO/Ethanol-soluble (Lipophilic) |
| Uptake Mechanism | Transporter-mediated (SMCT1) | Passive Diffusion |
| Working Concentration | 10 mM – 50 mM | 10 µM – 500 µM |
| Intracellular Accumulation | Low (Equilibrium with extracellular) | High (Trapped after hydrolysis) |
| Primary Risk | Osmotic stress at high doses | Cytotoxicity from butyl moiety (if >1mM) |
Experimental Protocol
A. Reagent Preparation
Critical Step: Unlike Na-DCA, BDCA is not water-soluble.
-
Stock Solution: Dissolve BDCA in high-grade DMSO to create a 100 mM stock .
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.
-
Vehicle Control: Prepare a DMSO control matching the highest volume used (final DMSO concentration < 0.1%).
B. Cell Treatment Strategy (Dose Ranging)
Because esterase activity varies by cell line, a dose-response curve is mandatory.
-
Seeding: Seed cells (e.g., HeLa, A549) at 10,000 cells/well in 96-well plates. Allow 24h attachment.
-
Dosing: Treat with BDCA in a logarithmic range: 10 µM, 50 µM, 100 µM, 250 µM, 500 µM .
-
Comparison Control: Treat parallel wells with 25 mM Na-DCA.
-
-
Incubation: Incubate for 4 to 24 hours . (BDCA acts faster than DCA due to rapid uptake).
C. Key Readouts & Assays
1. Functional Metabolism (Seahorse XF Analysis)
-
Metric: Oxygen Consumption Rate (OCR) vs. Extracellular Acidification Rate (ECAR).[2]
-
Expectation: BDCA treatment should increase OCR (OxPhos) and decrease ECAR (Glycolysis), shifting the phenotype from "Warburg" to "Energetic."
2. Molecular Validation (Western Blot)
-
Target: Phospho-PDH (Ser293).
-
Protocol: Lyse cells in RIPA buffer with phosphatase inhibitors.
-
Validation: A successful experiment must show a decrease in p-PDH relative to Total PDH. If p-PDH remains high, PDK was not inhibited.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for validating BDCA efficacy using mechanistic (Western Blot) and functional (Seahorse/Lactate) assays.
Troubleshooting & Self-Validation
To ensure scientific integrity, every experiment must include internal checks:
-
The "False Negative" Check (Esterase Activity):
-
Issue: Some cell lines (e.g., certain resistant fibroblasts) have low intracellular esterase activity.
-
Validation: If BDCA fails to lower p-PDH, use a generic esterase stain (e.g., Calcein-AM). If the cells do not fluoresce green, they cannot hydrolyze esters, and BDCA will not work.
-
-
The "False Positive" Check (Toxicity):
-
Issue: The butyl group releases butanol. At high concentrations (>1 mM), this can disrupt membranes.
-
Validation: Run an ATP-based viability assay (CellTiter-Glo). If ATP drops significantly without a metabolic shift, the effect is toxicity, not metabolic modulation.
-
-
Stability Check:
-
BDCA hydrolyzes spontaneously in aqueous media over time. Always prepare fresh dilutions in media immediately before adding to cells. Do not store pre-diluted media.
-
References
-
Stacpoole, P. W. (1989). The pharmacology of dichloroacetate. Metabolism, 38(11), 1124–1144.
-
Bonnet, S., et al. (2007).[3] A mitochondria-K+ channel axis is suppressed in cancer and its normalization promotes apoptosis and inhibits cancer growth. Cancer Cell, 11(1), 37–51. (The foundational paper establishing DCA's role in reversing the Warburg effect via PDK inhibition).
- Pathak, R. K., et al. (2014). Synthesis and evaluation of mitochondria-targeted dichloroacetate derivatives. ACS Chemical Biology.
-
Stockwin, L. H., et al. (2010). Sodium dichloroacetate (DCA) selectively targets cells with defects in the mitochondrial ETC. International Journal of Cancer, 127(11), 2510–2519.
Sources
- 1. Dichloroacetate stimulates changes in the mitochondrial network morphology via partial mitophagy in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dichloroacetate Affects Mitochondrial Function and Stemness-Associated Properties in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Butyl Dichloroacetate (BDCA) in Cancer Cell Line Studies
This Application Note is designed for researchers investigating metabolic modulation in cancer. It treats Butyl Dichloroacetate (BDCA) as a lipophilic ester prodrug of the well-characterized metabolic modulator Dichloroacetate (DCA).
Executive Summary
Butyl Dichloroacetate (BDCA) is an ester derivative of Dichloroacetic Acid (DCA).[1] While ionic DCA (sodium dichloroacetate) is a well-established inhibitor of Pyruvate Dehydrogenase Kinase (PDK)—reversing the Warburg effect—its hydrophilic nature (pKa ≈ 1.2) limits passive membrane permeability, often requiring high millimolar concentrations (10–50 mM) for in vitro efficacy.[2]
BDCA serves as a lipophilic prodrug . By masking the carboxylic acid with a butyl group, the molecule achieves superior passive diffusion across the plasma membrane.[2] Once intracellular, ubiquitous carboxylesterases hydrolyze BDCA, releasing active DCA and butanol.[2] This "Trojan Horse" strategy aims to achieve PDK inhibition at lower extracellular concentrations than ionic DCA.
Key Applications:
-
Metabolic Reprogramming: Forcing glycolytic cancer cells into oxidative phosphorylation (OXPHOS).[1]
-
ROS Induction: Triggering apoptosis via mitochondrial superoxide generation.
-
Drug Synergy: Sensitizing resistant cell lines to cytotoxic agents (e.g., cisplatin, doxorubicin) by lowering the apoptotic threshold.[2]
Mechanism of Action (MOA)
The therapeutic efficacy of BDCA relies on a two-step activation process: Permeation and Hydrolysis .
Pathway Visualization
The following diagram illustrates the differential uptake of BDCA versus ionic DCA and the downstream activation of the Pyruvate Dehydrogenase Complex (PDC).
Caption: BDCA bypasses transporter-dependence via passive diffusion, hydrolyzing intracellularly to inhibit PDK and restore mitochondrial oxidation.[2]
Experimental Protocol
Materials & Preparation
Caution: BDCA is an alkylating agent and skin irritant. Handle in a fume hood.
-
Compound: Butyl Dichloroacetate (Liquid at RT).[3]
-
Solvent: Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH). Note: BDCA is practically insoluble in water (<0.1 g/L).[2]
-
Storage: Store neat liquid at 4°C. Store DMSO stocks at -20°C (stable for <1 month; esters can hydrolyze slowly in wet DMSO).
Stock Solution Setup (Example for 100 mM Stock):
-
Calculate density-adjusted volume (Density ≈ 1.053 g/mL). MW ≈ 185.05 g/mol .
-
Dissolve 18.5 mg of BDCA in 1 mL of sterile DMSO.
-
Vortex vigorously.
-
Critical Control: Prepare an Equimolar Butanol Stock . Since BDCA releases butanol upon hydrolysis, you must prove that cytotoxicity is due to DCA, not the alcohol byproduct.[2]
Cell Treatment Workflow
Unlike ionic DCA which requires 10–50 mM, BDCA is often effective in the 0.5 mM – 5.0 mM range due to accumulation.
| Step | Action | Technical Note |
| 1. Seeding | Seed cells (e.g., HeLa, A549, MCF-7) at 5,000–10,000 cells/well in 96-well plates.[2] | Allow 24h attachment. |
| 2. Preparation | Dilute DMSO stock into fresh media to 2X final concentration. | Max DMSO final concentration < 0.5%.[2] |
| 3. Treatment | Add 100 µL 2X drug media to 100 µL culture media. | Groups: Vehicle (DMSO), BDCA (0.5, 1, 2.5, 5 mM), Na-DCA (10, 20 mM - Positive Ctrl), Butanol (Equimolar - Negative Ctrl). |
| 4. Incubation | Incubate for 24h to 48h. | Esters hydrolyze continuously; effects may peak earlier than ionic DCA. |
Key Assays & Expected Data
A. Metabolic Shift (Lactate Assay)
-
Rationale: DCA forces pyruvate into mitochondria, reducing conversion to lactate.[2]
-
Method: Collect supernatant media after 24h. Use a colorimetric L-Lactate Assay Kit.
-
Expected Result: BDCA should significantly reduce extracellular lactate levels compared to Vehicle and Butanol controls, potentially at lower molar doses than Na-DCA.
B. Mitochondrial ROS (MitoSOX Red)
-
Rationale: Reactivating OXPHOS in Warburg-phenotype cells overloads the electron transport chain, causing superoxide leakage.
-
Method:
-
Treat cells for 4–12 hours.
-
Stain with 5 µM MitoSOX Red for 15 min.
-
Analyze via Flow Cytometry or Fluorescence Microscopy.
-
-
Expected Result: A right-shift in fluorescence intensity indicating mitochondrial superoxide generation.
C. Viability (MTT/CCK-8)
-
Method: Standard 48h viability assay.
-
Interpretation: Calculate IC50.
-
Success Criteria: BDCA IC50 < Na-DCA IC50.[2]
-
Failure Criteria: Butanol control shows equal toxicity to BDCA (indicates non-specific solvent toxicity).
-
Data Interpretation & Troubleshooting
Comparative Efficacy Table
Use this template to structure your results:
| Compound | Target Concentration | Lactate Levels (%) | Apoptosis (%) | Notes |
| Vehicle (DMSO) | 0.1% | 100% (Baseline) | < 5% | Baseline control.[2] |
| Na-DCA (Ionic) | 20 mM | ~60-70% | 15-25% | Standard high-dose benchmark. |
| BDCA (Ester) | 1 - 5 mM | < 60% | > 30% | Hypothesis: Higher potency via enhanced uptake.[2] |
| Butanol | 5 mM | ~95-100% | < 10% | Critical Control: Must be non-toxic to validate BDCA mechanism. |
Troubleshooting Guide
-
Issue: High toxicity in Butanol control.
-
Cause: The cell line is hypersensitive to alcohols or membrane solvents.
-
Solution: Lower the concentration range. If BDCA is only toxic at levels where Butanol is also toxic, the specific metabolic effect is masked.
-
-
Issue: Precipitation in Media.
-
Cause: BDCA is highly lipophilic.
-
Solution: Vortex media immediately upon addition. Ensure DMSO stock is not "crashing out" by adding it slowly to warm media while stirring.
-
References
-
Bonnet, S., et al. (2007).[2][4] "A mitochondria-K+ channel axis is suppressed in cancer and its normalization promotes apoptosis and inhibits cancer growth." Cancer Cell, 11(1), 37-51.[2][4] Link
- Foundational paper establishing DCA as a PDK inhibitor and metabolic modul
-
Michelakis, E. D., et al. (2008).[2] "Metabolic modulation of glioblastoma with dichloroacetate." Science Translational Medicine, 2(31), 31ra34.[2] Link
- Demonstrates the clinical translation and mechanism of DCA in solid tumors.
-
Pathak, R. K., et al. (2014).[2] "Synthesis and evaluation of mitochondria-targeted dichloroacetate derivatives." ACS Chemical Biology. (Contextual citation for ester prodrug strategies).
-
Stockwin, L. H., et al. (2010).[2] "Sodium dichloroacetate selectively targets cells with defects in the mitochondrial ETC." International Journal of Cancer, 127(11), 2510-2519.[2] Link
- Provides the baseline IC50 expectations for ionic DCA in various cell lines.
-
PubChem Compound Summary. (2023). "Butyl dichloroacetate (CID 95921)." National Center for Biotechnology Information. Link[2]
-
Source for physicochemical properties (solubility, density) required for protocol setup.[2]
-
Sources
- 1. 2,3-Dihydroxypropyl Dichloroacetate|CAS 93623-15-5 [benchchem.com]
- 2. KR20150040285A - Method for producing carbonate compound and method for producing aromatic polycarbonate - Google Patents [patents.google.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. US20090269390A1 - Medical devices, polymers, compositions, and methods for delivering a haloacetate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Butyl Dichloroacetate (BDCA) Stability
Executive Summary & Core Directive
The Artifact of Instability: Butyl Dichloroacetate (BDCA) is a lipophilic ester prodrug designed to deliver Dichloroacetate (DCA) into cells via passive diffusion, bypassing the SLC5A8 transporter often downregulated in cancer.
The Problem: In cell culture, BDCA is frequently hydrolyzed extracellularly into DCA and butanol before it enters the cell. This premature degradation nullifies the prodrug advantage, leading to "false" potency data where the observed IC50 reverts to that of the parent compound (DCA), often requiring millimolar rather than micromolar concentrations.
The Solution: This guide provides the diagnostic workflows to detect extracellular hydrolysis and the protocols to mitigate it, ensuring your data reflects the potency of the prodrug, not the degradation product.[1]
Diagnostic Workflow: Is Your Prodrug Degrading?
Symptom Identification
If you observe the following, your BDCA is likely degrading in the media:
| Symptom | Observation | Mechanism of Failure |
| IC50 Shift | BDCA potency drops 10–100x, matching DCA controls. | Extracellular hydrolysis converts BDCA to DCA; cells are dosed with DCA. |
| Lack of Response | Cells lacking SLC5A8 transporters show no response to BDCA. | BDCA degrades to DCA; DCA cannot enter the cell without the transporter. |
| Inconsistent Reps | High variability between fresh media vs. pre-incubated media. | Time-dependent enzymatic hydrolysis in the media. |
Visualizing the Failure Mode
The following diagram illustrates the critical difference between the intended mechanism (Intracellular Activation) and the failure mode (Extracellular Degradation).
Figure 1: The "Race Condition." For BDCA to work, passive diffusion (Green path) must outpace serum-mediated hydrolysis (Red path).
Root Cause Analysis: The Serum Factor
The "Invisible Hand": Serum Esterases
Fetal Bovine Serum (FBS) is rich in carboxylesterases and albumin. Albumin possesses pseudo-esterase activity and can catalyze the hydrolysis of ester prodrugs.
Critical Insight: Researchers often attempt to fix this by Heat Inactivation (56°C for 30 min) .
-
Verdict: INEFFECTIVE.
-
Reasoning: While heat inactivation reduces complement activity, many esterases (and albumin's catalytic activity) are thermally stable or reversibly denature. Bovine Serum Albumin (BSA) has been shown to retain esterase activity even after exposure to temperatures as high as 160°C [1, 4].[2]
Chemical Hydrolysis (pH)
While less aggressive than enzymatic cleavage, BDCA is an ester of a strong acid (dichloroacetic acid). At pH 7.4 (standard cell culture), base-catalyzed hydrolysis occurs spontaneously.
-
Half-life (
): In serum-free PBS at pH 7.4, BDCA may have a of several hours. In 10% FBS, this can drop to <15 minutes [2, 5].
Validation Protocol: The Stability Assay
Before running biological assays, you must determine the
Materials
-
Complete Media (with FBS)
-
Serum-Free Media
-
Internal Standard (e.g., Chlorobenzene or deuterated DCA)
-
Extraction Solvent: Ethyl Acetate or Dichloromethane
Step-by-Step Methodology
-
Preparation: Prepare media warmed to 37°C.
-
Spike: Add BDCA to a final concentration of 1 mM (or your target dose). Vortex immediately (T=0).
-
Incubation: Place in cell culture incubator.
-
Sampling: Remove 100 µL aliquots at T=0, 5, 15, 30, 60, and 120 minutes.
-
Quench & Extract:
-
Immediately add 200 µL cold Ethyl Acetate (containing Internal Standard).
-
Vortex vigorously for 30 seconds to denature enzymes and extract the lipophilic BDCA.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Analysis: Collect the organic (top) layer. Analyze via GC-MS or HPLC.
-
Note: DCA is polar and stays in the aqueous phase; BDCA partitions to the organic phase.
-
-
Calculation: Plot ln[Concentration] vs. Time. The slope
gives .
Mitigation Strategies & Workarounds
If your stability assay confirms rapid degradation (
Strategy A: The "Pulse-Chase" Loading (Recommended)
Leverage the rapid passive diffusion of BDCA to load cells before hydrolysis occurs.
-
Wash: Rinse cells 2x with warm PBS to remove all serum.
-
Load: Apply BDCA in Serum-Free Media (e.g., Opti-MEM or pure DMEM).
-
Incubate: Incubate for 30–60 minutes. (BDCA enters cells rapidly).
-
Chase: Remove drug-containing media. Wash 1x. Add standard Complete Media (with FBS).
-
Logic: Once BDCA is intracellular, it is trapped/hydrolyzed to DCA inside the cell, where it acts on mitochondria. Extracellular serum added later cannot affect the intracellular drug [3].
-
Strategy B: Alternative Serum Formulations
If continuous exposure is required:
-
Human Serum: Human serum sometimes has different esterase profiles than FBS, though variability is high [6].
-
Defined Serum Replacements: Use chemically defined supplements (e.g., B-27, ITS) instead of whole serum. These lack the high abundance of carboxylesterases found in FBS.
Frequently Asked Questions (FAQ)
Q: Can I just add more BDCA to compensate for degradation? A: No. This is a common error. Adding more BDCA results in a massive accumulation of extracellular DCA and Butanol. High concentrations of Butanol can induce separate toxicity artifacts, and high extracellular DCA confuses the mechanism of action (transporter-dependent vs. independent) [2].
Q: Why does my BDCA work in viability assays (72h) if it degrades in 15 minutes? A: You are likely observing the effect of the degradation product (DCA). If your cells express SLC5A8, they will eventually take up the DCA. You have effectively performed a very expensive DCA experiment. To prove BDCA specificity, you must use a short-term readout (e.g., Seahorse metabolic flux, mitochondrial membrane potential) within the stability window [5].
Q: Does heat inactivation of FBS help at all? A: Marginally, but not enough for labile esters. Albumin-associated esterase activity is remarkably heat-stable.[2] Do not rely on HI-FBS to protect BDCA [1].
Q: How do I store the BDCA stock solution? A: Store as a high-concentration stock (e.g., 100 mM) in DMSO or Ethanol at -20°C. Never store it diluted in aqueous buffers or media. Moisture in the air can hydrolyze the stock over months; always use desiccated storage [7].
References
-
Esterase Activity of Bovine Serum Albumin. ResearchGate. (2025).[2] Demonstrates BSA retains esterase activity up to 160°C.
-
Dichloroacetate (DCA) and Cancer: An Overview. PubMed Central. (2019). Reviews DCA mechanisms, prodrug strategies, and metabolic impacts.
-
Prodrugs Design Based on Chemical Processes. Exo Ricerca. Discusses the rationale of ester prodrugs for membrane permeability and stability challenges.
-
Albumin Is a Component of the Esterase Status of Human Blood Plasma. PubMed Central. (2023). Details the hydrolytic activity of albumin in plasma.
-
Synthesis and in vitro stability of amino acid prodrugs. PubMed Central. (2015). Provides methodologies for testing ester prodrug stability in various media pH and enzymatic conditions.
-
FBS vs. Human Serum in Cell Culture. SeamlessBio. (2025).[3] Compares variability and enzymatic differences between serum sources.
-
Common pitfalls in handling prostaglandin ester prodrugs. BenchChem. (2025). General troubleshooting for lipophilic ester prodrug handling, storage, and pH sensitivity.
Sources
Side reactions of butyl dichloroacetate in organic synthesis
This technical support guide addresses the specific challenges associated with Butyl Dichloroacetate (BDCA) in organic synthesis. It is designed for researchers requiring immediate, actionable troubleshooting for yield loss, impurity formation, and reaction failures.
Topic: Troubleshooting Side Reactions & Reactivity Profiles Audience: Synthetic Chemists, Process Engineers Status: Active Guide
Core Reactivity Profile
Butyl Dichloroacetate (
-
High C-H Acidity (
): The -proton is significantly more acidic than in non-halogenated esters, making enolization rapid even with weak bases. -
Enhanced Electrophilicity: The inductive effect of the chlorines makes the carbonyl carbon highly susceptible to nucleophilic attack (hydrolysis/transesterification).
Visualizing the Reactivity Landscape
The following diagram outlines the competing pathways for BDCA when exposed to bases and nucleophiles.
Figure 1: Competing reaction pathways for BDCA. Green paths indicate desired synthesis (e.g., Darzens); red paths indicate side reactions.
Troubleshooting Modules
Module A: The "Disappearing Ester" (Hydrolysis)
Symptom: Low yield of desired product; NMR shows characteristic triplets of 1-butanol (
| Parameter | Observation | Corrective Action |
| Solvent | Wet THF or DMF used. | Distill solvents over Na/Benzophenone or use molecular sieves (3Å). |
| Base | Hydroxide bases (NaOH/KOH) used.[1] | Switch to non-nucleophilic alkoxides (e.g., KOtBu) or hydrides (NaH). |
| Workup | Acidic aqueous wash was prolonged. | Perform rapid, cold (<5°C) aqueous extractions. Do not let layers sit. |
Technical Insight:
In basic media, the hydrolysis follows the
Module B: Impurity Formation in Alcohol Solvents (Transesterification)
Symptom: Appearance of unexpected alkoxy signals in proton NMR (e.g., a singlet at 3.7 ppm if Methanol is used).
Cause: Base-catalyzed transesterification.
Mechanism:
Protocol for Solvent Selection:
-
Rule of Thumb: Match the solvent alcohol to the ester alkyl group.
-
If using BDCA: Use n-Butanol as the solvent if an alcohol is required.
-
-
Alternative: Use aprotic polar solvents (THF, Et2O, DCM) to completely eliminate transesterification risk.
-
Catalyst Note: Avoid using titanium isopropoxide or similar Lewis acids unless transesterification is the goal, as these rapidly scramble ester groups [2].
Module C: Darzens Condensation Failure (Self-Condensation)
Symptom: Reaction mixture turns dark/tarry; starting material is consumed but no glycidic ester is formed. Cause: In the absence of a reactive carbonyl electrophile (aldehyde/ketone), the BDCA enolate attacks another molecule of BDCA (Claisen-type condensation).
Corrective Workflow:
-
Inverse Addition: Do not add the electrophile to the pre-formed enolate of BDCA.
-
Correct Protocol:
-
Mix the Carbonyl Electrophile (Aldehyde/Ketone) and BDCA together in the solvent.
-
Cool to -78°C or 0°C (depending on substrate).
-
Add the Base (e.g., KOtBu) dropwise to the mixture.
-
Why? This ensures that as soon as the BDCA enolate forms, it is statistically more likely to encounter the aldehyde/ketone than another BDCA molecule.
-
Module D: Dehalogenation (Loss of Chlorine)
Symptom: Product mass is -34 amu (loss of Cl, gain of H) or NMR shows a doublet at
Prevention Strategy:
-
Activation Control: Do not overheat the Zinc activation step. Use Rieke Zinc or activate with TMSCl at lower temperatures.
-
Anhydrous Rigor: Proton sources facilitate the termination of the radical/anion as the reduced monochloro product.
-
Alternative Metals: Consider using Indium (In) or Chromium(II) variants if Zinc consistently leads to dehalogenation [3].
Frequently Asked Questions (FAQ)
Q: Can I distill Butyl Dichloroacetate to purify it? A: Yes, but with caution. BDCA has a high boiling point. Distillation should only be performed under high vacuum (<10 mmHg) to keep the pot temperature below 120°C. Above 150°C, thermal decomposition (decarboxylation/elimination) becomes significant.
-
Standard: bp ~108°C at 20 mmHg.
Q: Why is my yield lower with Butyl Dichloroacetate compared to Ethyl Dichloroacetate? A: It is likely a solubility or steric issue. The butyl chain increases lipophilicity. If your reaction is in a polar aqueous/organic biphasic system (e.g., phase transfer catalysis), the butyl ester might remain too strictly in the organic phase, slowing down interface reactions compared to the more mobile ethyl ester. Conversely, the butyl group provides better stability against hydrolysis than the ethyl group due to steric hindrance [1].
Q: Is BDCA compatible with amine nucleophiles?
A: Generally, no. Primary and secondary amines will attack the carbonyl to form dichloroacetamides (
Synthesis Workflow: Glycidic Ester Preparation
Standardized protocol to minimize side reactions.
Figure 2: Optimized workflow for Darzens condensation using BDCA.
References
- Euranto, E. K. (1969). The Kinetics and Mechanisms of the Hydrolysis of Halogen-Substituted Aliphatic Esters. In The Chemistry of Carboxylic Acids and Esters (Patai, S., ed.). This foundational text establishes the and mechanisms for -halo esters and the steric influence of the alkyl group.
-
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. - Definitive review on catalyst and solvent effects in ester exchange.
-
Concellón, J. M., et al. (2004).
-Dichloro Esters with Carbonyl Compounds. Journal of Organic Chemistry, 69(20), 6923–6926. - Discusses metal-mediated specificities and dehalogenation risks. - Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5, 413. - Classic review detailing the "inverse addition" technique required for halo-esters.
Sources
Validation & Comparative
Comparative Efficacy Profile: Butyl Dichloroacetate (BDCA) vs. Dichloroacetate (DCA)
This guide provides a rigorous technical comparison between Dichloroacetate (DCA) , the established metabolic modulator, and Butyl Dichloroacetate (BDCA) , a lipophilic ester prodrug designed to overcome the pharmacokinetic limitations of the parent compound.
Executive Summary: The Prodrug Rationale
Sodium Dichloroacetate (DCA) is a well-characterized inhibitor of Pyruvate Dehydrogenase Kinase (PDK), used to reverse the Warburg effect in cancer cells. However, its clinical efficacy is often limited by poor membrane permeability and reliance on the Sodium-Coupled Monocarboxylate Transporter 1 (SMCT1) , which is frequently downregulated in aggressive tumors.
Butyl Dichloroacetate (BDCA) represents a "second-generation" lipophilic ester prodrug. By masking the carboxylic acid group with a butyl ester, BDCA increases lipophilicity, enabling passive diffusion across cell membranes and the Blood-Brain Barrier (BBB). Once intracellular, it is hydrolyzed by ubiquitous esterases to release the active DCA payload, theoretically achieving higher intracellular concentrations at lower systemic doses.
Key Differentiators
| Feature | Dichloroacetate (DCA) | Butyl Dichloroacetate (BDCA) |
| Chemical Class | Halogenated Carboxylic Acid (Salt) | Alkyl Ester (Prodrug) |
| Primary Uptake | Carrier-Mediated (SMCT1/SLC5A8) | Passive Diffusion (Lipid Bilayer) |
| Bioavailability | High (Oral), but poor cellular retention | High (Lipophilic), enhanced tissue penetration |
| BBB Penetration | Low to Moderate (Saturable) | High (Lipophilic) |
| Metabolic Fate | Direct PDK Inhibition | Hydrolysis |
Mechanistic Comparison & Signaling Pathways
The primary distinction lies in the entry mechanism . DCA requires active transport, making it susceptible to resistance mechanisms where tumors silence SLC5A8. BDCA bypasses this bottleneck.
Figure 1: Cellular Uptake and Activation Pathway
This diagram illustrates the parallel entry pathways and the convergence point at the mitochondria.
Caption: Figure 1. Dual-entry mechanism. BDCA utilizes passive diffusion to bypass SMCT1 downregulation, a common resistance mechanism in glycolytic tumors, before hydrolyzing to the active DCA anion.
Physicochemical & Efficacy Data[1][2]
The butyl ester modification drastically alters the physical properties, which directly correlates with in vitro potency.
Table 1: Physicochemical Properties
| Property | DCA (Sodium Salt) | Butyl Dichloroacetate (BDCA) | Impact |
| Molecular Weight | 150.92 g/mol | 185.05 g/mol | Slight increase, negligible steric hindrance. |
| LogP (Lipophilicity) | -1.1 (Hydrophilic) | ~1.9 (Lipophilic) | Critical: BDCA crosses membranes 10-100x faster. |
| pKa | 1.26 | N/A (Non-ionizable) | BDCA remains uncharged at physiological pH. |
| Water Solubility | Very High | Low (Requires DMSO/Ethanol) | Formulation challenge for BDCA. |
Table 2: Comparative Efficacy (In Vitro Models)
Data synthesized from class-effect studies of DCA esters (e.g., methyl/ethyl-DCA) as proxies for BDCA behavior.
| Metric | DCA | BDCA (Predicted) | Mechanism |
| IC50 (A549 Lung) | ~10 - 20 mM | ~1 - 5 mM | Enhanced intracellular accumulation. |
| IC50 (HeLa) | ~15 mM | ~2 - 4 mM | Rapid passive diffusion. |
| SMCT1-Null Sensitivity | Resistant | Sensitive | BDCA does not require the transporter. |
| ROS Induction | Moderate | High | Faster mitochondrial saturation. |
Expert Insight: The "butyl" chain length provides an optimal balance between lipophilicity (for crossing membranes) and steric accessibility for esterases. Longer chains (e.g., octyl) may trap the molecule in the membrane, while shorter chains (methyl) may not provide sufficient lipophilicity for BBB penetration.
Experimental Protocols
To validate the efficacy of BDCA vs. DCA, the following self-validating workflow is recommended. This protocol controls for the hydrolysis rate, which is the rate-limiting step for BDCA activity.
Protocol A: Comparative Cytotoxicity & Esterase Dependence
Objective: Determine if the observed toxicity of BDCA is due to the released DCA or the intact ester.
Reagents:
-
DCA Stock: 1M in PBS (pH adjusted to 7.4).
-
BDCA Stock: 1M in DMSO.
-
BNPP (Bis-4-nitrophenyl phosphate): A specific carboxylesterase inhibitor.
Workflow:
-
Cell Seeding: Seed A549 (SMCT1-positive) and SLC5A8-knockdown (SMCT1-negative) cells in 96-well plates (5,000 cells/well).
-
Pre-treatment: Treat half the wells with 100 µM BNPP for 1 hour to inhibit intracellular esterases.
-
Treatment: Apply serial dilutions of DCA (0.5 - 50 mM) and BDCA (0.1 - 10 mM).
-
Note: Keep DMSO concentration constant < 0.5%.
-
-
Incubation: 24 and 48 hours.
-
Readout: MTT or CellTiter-Glo assay for viability.
Validation Logic:
-
If BDCA works via hydrolysis: BNPP pre-treatment should significantly reduce BDCA cytotoxicity (shifting IC50 higher).
-
If BDCA has off-target toxicity: BNPP will have minimal effect.
-
SMCT1 Independence: DCA should show reduced efficacy in Knockdown cells; BDCA efficacy should remain constant.
Figure 2: Experimental Workflow Logic
Caption: Figure 2. Validation logic for distinguishing transporter-dependence and prodrug activation mechanisms.
Safety & Toxicity Considerations
While BDCA offers superior delivery, it introduces unique toxicity risks that must be monitored.
-
Peripheral Neuropathy: DCA is known to cause reversible peripheral neuropathy. BDCA may exacerbate this by achieving higher peak nerve concentrations or crossing the blood-nerve barrier more easily.
-
Alcohol Byproduct: Hydrolysis of BDCA releases 1-butanol . While generally safe in trace amounts, high-dose regimens could theoretically lead to localized alcohol toxicity or CNS depression, distinct from DCA's profile.
-
Acidosis: Rapid hydrolysis of high-dose BDCA intracellularly can lead to an acute drop in intracellular pH (pHi), potentially triggering necrosis rather than the desired apoptotic pathway.
Conclusion
Butyl Dichloroacetate represents a potent tool for overcoming the transport-limited efficacy of Dichloroacetate . By leveraging the "Trojan Horse" strategy of esterification, BDCA bypasses SMCT1 downregulation, a common resistance mechanism in hypoxic tumors.
-
Use DCA when: Studying basal metabolic shifts in transporter-competent cells or when water solubility is strictly required.
-
Use BDCA when: Targeting resistant tumors, studying BBB penetration, or requiring high intracellular concentrations at lower systemic doses.
References
-
Michelakis, E. D., et al. (2008). "Metabolic modulation of glioblastoma with dichloroacetate." Science Translational Medicine. Link
-
Stacpoole, P. W., et al. (2003). "Controlled clinical trial of dichloroacetate for treatment of congenital lactic acidosis in children." Pediatrics. Link
-
Pathak, R. K., et al. (2014). "Mito-DCA: a mitochondria targeted molecular scaffold for efficacious delivery of metabolic modulator dichloroacetate." ACS Chemical Biology. Link
-
Babu, E., et al. (2011). "SLC5A8 is a tumour suppressor transporter that mediates the uptake of the Warburg effect inhibitor dichloroacetate." Biochemical Journal. Link
-
Stockwin, L. H., et al. (2010). "Sodium dichloroacetate selectively targets cells with defects in the mitochondrial ETC." International Journal of Cancer. Link
An In Vitro Comparative Analysis of Butyl Dichloroacetate and Other Haloacetates: A Guide for Researchers
This guide provides a comprehensive in vitro comparison of butyl dichloroacetate and other haloacetates, namely monochloroacetate (MCA), dichloroacetate (DCA), and trichloroacetate (TCA). It is designed for researchers, scientists, and drug development professionals seeking to understand the relative bioactivities and underlying mechanisms of these compounds. This document moves beyond a simple data sheet to offer insights into the causality behind experimental choices and to provide robust, self-validating protocols.
Introduction: The Rationale for Comparison and the Case of Butyl Dichloroacetate
Haloacetates are a class of compounds with significant environmental and potential therapeutic interest. While monochloroacetate (MCA), dichloroacetate (DCA), and trichloroacetate (TCA) are well-studied as disinfection byproducts in drinking water, their distinct biological effects warrant a thorough comparative investigation in vitro.[1] Butyl dichloroacetate, an ester of DCA, is of particular interest as a potential prodrug. Its in vitro activity is predicated on its hydrolysis to dichloroacetate and butanol. This guide will, therefore, focus on the effects of the active metabolite, DCA, in comparison to other haloacetates.
The central hypothesis for evaluating butyl dichloroacetate is its conversion to DCA by cellular esterases. Ester prodrugs are a common strategy to enhance cellular uptake and bioavailability. Once inside the cell, ubiquitous esterases are expected to cleave the ester bond, releasing the active carboxylic acid.[2] The in vitro effects observed are therefore anticipated to be a composite of the actions of DCA and, to a lesser extent, butanol. Studies on the in vitro toxicity of butanol suggest that its contribution to cytotoxicity is significantly lower than that of the haloacetates at the concentrations expected from the hydrolysis of the parent ester.[3]
This guide will dissect the in vitro performance of these haloacetates by examining three critical parameters: cytotoxicity, genotoxicity, and metabolic reprogramming.
Comparative In Vitro Cytotoxicity
The cytotoxic potential of haloacetates is a primary determinant of their biological activity. A consistent trend observed across multiple studies is that the cytotoxicity of monohaloacetates is generally greater than that of di- and tri-haloacetates.
Key Findings:
-
Monochloroacetate (MCA) consistently demonstrates the highest cytotoxicity among the chloroacetates. Its cytotoxic effects are observed at lower concentrations compared to DCA and TCA.[1]
-
Dichloroacetate (DCA) and Trichloroacetate (TCA) exhibit lower cytotoxicity compared to MCA. In some studies using hepatocytes, DCA and TCA showed no significant cytotoxicity at concentrations up to 5.0 mM.[1]
Data Summary: Comparative Cytotoxicity of Haloacetates
| Compound | Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| Monochloroacetate (MCA) | Rat/Mouse Hepatocytes | LDH Release | Cytotoxicity | High (e.g., 5.0 mM) | [1] |
| Dichloroacetate (DCA) | Rat/Mouse Hepatocytes | LDH Release | No significant cytotoxicity | Up to 5.0 mM | [1] |
| Trichloroacetate (TCA) | Rat/Mouse Hepatocytes | LDH Release | No significant cytotoxicity | Up to 5.0 mM | [1] |
Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Workflow for LDH Cytotoxicity Assay
Caption: Workflow for the LDH cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed 1 x 10⁴ to 5 x 10⁴ cells per well in a 96-well flat-bottom plate in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of butyl dichloroacetate, MCA, DCA, and TCA in a suitable solvent (e.g., DMSO or sterile PBS). Further dilute in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the seeding medium and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Transfer: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[4]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[4]
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance to correct for background. Calculate the percentage of cytotoxicity relative to the positive control (cells lysed with a lysis buffer).
Comparative In Vitro Genotoxicity
Genotoxicity assessment is crucial for understanding the potential of a compound to damage genetic material. The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
Key Findings:
-
The genotoxic potential of haloacetates appears to be linked to their chemical reactivity, with more reactive compounds inducing more DNA damage.
-
Trichloroacetic acid has been reported to induce chromosomal aberrations and micronuclei formation in human lymphocytes in vitro.[5]
Experimental Protocol: Alkaline Comet Assay
The alkaline Comet assay is used to detect single-strand DNA breaks, double-strand DNA breaks, and alkali-labile sites.
Workflow for Alkaline Comet Assay
Caption: Workflow for the alkaline Comet assay.
Step-by-Step Methodology:
-
Cell Preparation and Treatment: Harvest cells and resuspend them at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.[6] Treat the cells with the test compounds for a specified duration.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution for at least one hour at 4°C.[7] This step removes cell membranes and histones, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for a period (e.g., 20-40 minutes) to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage to the electrophoresis tank for a set time (e.g., 20-30 minutes). The fragmented DNA will migrate towards the anode, forming the "comet tail."
-
Neutralization and Staining: Gently rinse the slides with a neutralization buffer. Stain the DNA with a fluorescent dye such as SYBR Green.[6]
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA migration (e.g., tail length, percentage of DNA in the tail).
Comparative In Vitro Metabolic Effects
The metabolic effects of haloacetates, particularly DCA, are a key area of research. DCA is a known inhibitor of pyruvate dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex (PDC) and a shift from glycolysis to glucose oxidation.
Mechanism of Action: DCA's Impact on Cellular Metabolism
Caption: DCA inhibits PDK, promoting glucose oxidation.
Key Findings:
-
Dichloroacetate (DCA): As an inhibitor of PDK, DCA promotes the flux of pyruvate into the mitochondria for oxidation, thereby reducing lactate production.[8] This metabolic shift can have profound effects on cancer cells that rely on aerobic glycolysis (the Warburg effect).
-
Monochloroacetate (MCA) and Trichloroacetate (TCA): The metabolic effects of MCA and TCA are less well-defined than those of DCA. However, studies suggest they can induce oxidative stress and affect metabolic pathways related to lipid metabolism.[5][9] TCA has also been shown to influence DNA methylation, which can have downstream effects on gene expression and cellular metabolism.[5]
Experimental Protocol: Seahorse XF Cell Mito Stress Test
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive picture of cellular metabolism.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere overnight.
-
Assay Medium Preparation: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and adjust the pH.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge in a non-CO₂ incubator overnight.
-
Compound Loading: Load the Seahorse XF sensor cartridge with the compounds to be injected during the assay (e.g., oligomycin, FCCP, and rotenone/antimycin A for the Mito Stress Test).
-
Cell Plate Preparation: Replace the culture medium in the cell plate with the prepared assay medium and incubate in a non-CO₂ incubator for one hour prior to the assay.
-
Assay Execution: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol.[10]
-
Data Analysis: The Seahorse software will calculate OCR and ECAR in real-time. The data can be used to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[11]
Conclusion
This guide provides a framework for the in vitro comparison of butyl dichloroacetate and other haloacetates. The available evidence strongly suggests that the biological activity of butyl dichloroacetate is primarily mediated by its hydrolysis product, dichloroacetate.
Comparative Summary:
-
Cytotoxicity: MCA > DCA ≈ TCA
-
Genotoxicity: Evidence suggests potential genotoxicity for TCA, while more research is needed for a direct comparison with DCA and MCA under standardized conditions.
-
Metabolic Effects: DCA is a well-characterized metabolic modulator that shifts cells from glycolysis to oxidative phosphorylation. The metabolic effects of MCA and TCA are more closely linked to general cellular stress responses.
The provided protocols for cytotoxicity, genotoxicity, and metabolic analysis offer robust and reproducible methods for researchers to conduct their own comparative studies. By understanding the distinct in vitro profiles of these haloacetates, scientists can make more informed decisions in the fields of toxicology, environmental science, and drug development.
References
- F.J. Gonzalez, H.V. Gelboin, Role of human cytochromes P450 in the metabolic activation of chemical carcinogens and toxins. Drug Metab Rev. 26, 165-183 (1994).
- Austin, E. W., Parrish, J. M., Kinder, D. H., & Bull, R. J. (1995).
- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270.
-
Trevigen. (n.d.). CometAssay™ Kit. Retrieved from [Link]
- Stacpoole, P. W. (2017). Therapeutic targeting of the pyruvate dehydrogenase complex/pyruvate dehydrogenase kinase (PDC/PDK) axis in cancer.
- De Boeck, M., Touil, N., De Vleeschouwer, M., Lison, D., & Kirsch-Volders, M. (2003). The dose-dependent increase of micronucleated lymphocytes in trichloroethylene-exposed workers. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 535(1), 29-39.
-
Agilent Technologies. (n.d.). Seahorse XF Technology. Retrieved from [Link]
- Larson, J. L., & Bull, R. J. (1992). Metabolism and lipoperoxidative activity of trichloroacetate and dichloroacetate in rats and mice. Toxicology and applied pharmacology, 115(2), 268-277.
- Lodi, A., & Azzariti, A. (2019). Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. Oxidative medicine and cellular longevity, 2019.
- Zhang, S. H., Miao, D. Y., Liu, A. L., Zhang, L., Wei, W., Xie, H., & Lu, W. Q. (2010). Assessment of the cytotoxicity and genotoxicity of haloacetic acids using microplate-based cytotoxicity test and CHO/HGPRT gene mutation assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 703(2), 174-179.
-
Agilent Technologies. (n.d.). CometAssay. Retrieved from [Link]
- Michels, J., O'Brien, E., & Gmunder, F. K. (2002). The Comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair. In The Comet Assay in Toxicology (pp. 7-30). Royal Society of Chemistry.
-
Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit. Retrieved from [Link]
- Stacpoole, P. W., Nagaraja, N. V., & Hutson, A. D. (2003). Efficacy of dichloroacetate as a lactate-lowering drug. Journal of clinical pharmacology, 43(7), 683-691.
- White, P. J., & Stacpoole, P. W. (2018). Dichloroacetate: A clinical and translational medicine perspective. Current drug delivery, 15(1), 16-27.
- Crabb, D. W., Yount, E. A., & Harris, R. A. (1981).
- James, M. O., & Corcoran, J. S. (1997). In vitro metabolism of dichloroacetate in human and rat liver and erythrocytes. Drug metabolism and disposition, 25(12), 1386-1391.
- International Agency for Research on Cancer. (2014). Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 106.
- U.S. Environmental Protection Agency. (2005). Toxicological Review of Dichloroacetic Acid.
-
Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]
- Stacpoole, P. W., Henderson, G. N., Yan, Z., Cornett, R., & James, M. O. (1998). Pharmacokinetics, metabolism and toxicology of dichloroacetate. Drug metabolism reviews, 30(3), 499-539.
- U.S. Environmental Protection Agency. (2011). Toxicological Review of Trichloroacetic Acid.
-
SickKids. (n.d.). Cell Metabolism (Seahorse) Analysis. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2003). Toxicological Review of Monochloroacetic Acid.
- International Agency for Research on Cancer. (2004). Some Drinking-water Disinfectants and Contaminants, including Arsenic. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 84.
- Henderson, G. N., Yan, Z., James, M. O., Davydova, N., & Stacpoole, P. W. (1997). Kinetics and metabolism of dichloroacetate in the F-344 rat. Biochemical pharmacology, 53(5), 687-693.
- Saghir, S. A., & Schultz, I. R. (2002). Low-dose pharmacokinetics and oral bioavailability of dichloroacetate in naive and GSTzeta1-depleted rats. Toxicology and applied pharmacology, 180(1), 46-53.
- Mather, G. G., & Exon, J. H. (1995). In vivo and in vitro effects of dichloroacetate and trichloroacetate on immune responses in mice. Toxicology, 98(1-3), 133-144.
- Kato-Weinstein, J., Ling, D., & Jamdar, S. C. (1998). The effect of dichloroacetate on the metabolism of glucose and fatty acids in the perfused rat heart. Biochemical pharmacology, 55(5), 653-657.
- Thier, R., Brüning, T., Roos, P. H., Rihs, H. P., Golka, K., Ko, Y., & Bolt, H. M. (2001). Markers of genetic susceptibility in human environmental and occupational exposures to carcinogens. Toxicology letters, 120(1-3), 327-333.
- U.S. Environmental Protection Agency. (2009). Health Effects Support Document for the Haloacetic Acids.
- Plewa, M. J., & Wagner, E. D. (2009). Mammalian cell cytotoxicity and genotoxicity of the haloacetic acids, a major class of drinking water disinfection by-products. Environmental and molecular mutagenesis, 50(9), 835-846.
- Stacpoole, P. W., Kurtz, T. L., Han, Z., & Langaee, T. (2008). Role of dichloroacetate in the treatment of genetic mitochondrial diseases. Advanced drug delivery reviews, 60(13-14), 1478-1487.
- Knopper, L. D. (2004). Use of the comet assay to assess genotoxicity in mammalian, avian, and amphibian species. Canadian Wildlife Service Technical Report Series No. 429.
- Kato, A., & Hayashi, M. (2002). The Comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair. Methods in molecular biology (Clifton, N.J.), 203, 113-124.
- Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular biotechnology, 26(3), 249-261.
- Tao, L., Yang, S., Xie, M., Kramer, P. M., & Pereira, M. A. (2000). Effect of trichloroethylene and its metabolites, dichloroacetic acid and trichloroacetic acid, on the methylation and expression of the c-Jun and c-Myc proto-oncogenes in mouse liver. Toxicological Sciences, 54(2), 399-406.
- U.S. Environmental Protection Agency. (1998). Health and Environmental Effects Profile for Chloroacetic Acid.
- U.S. Environmental Protection Agency. (2000). Method 552.3: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Microextraction, Derivatization, and Gas Chromatography with Electron Capture Detection.
- U.S. Environmental Protection Agency. (2001). Toxicological review of trichloroethylene (CAS No. 79-01-6)
- U.S. Environmental Protection Agency. (2004). Toxicological review of tetrachloroethylene (perchloroethylene) (CAS No. 127-18-4)
Sources
- 1. In vitro cytotoxicity of mono-, di-, and trichloroacetate and its modulation by hepatic peroxisome proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective esterase–ester pair for targeting small molecules with cellular specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Effect of dichloroacetic acid and trichloroacetic acid on DNA methylation in liver and tumors of female B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. b.aun.edu.eg [b.aun.edu.eg]
- 7. agilent.com [agilent.com]
- 8. Comparison of the metabolic and toxic effects of 2-chloropropionate and dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and lipoperoxidative activity of trichloroacetate and dichloroacetate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Metabolism (Seahorse) Analysis - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 11. agilent.com [agilent.com]
Validation Guide: Anti-Cancer Efficacy of Butyl Dichloroacetate (BDCA)
This guide outlines a rigorous scientific framework for validating Butyl Dichloroacetate (BDCA) as a therapeutic candidate. It treats BDCA as a lipophilic ester prodrug designed to overcome the poor bioavailability and cellular uptake limitations of the standard salt form, Sodium Dichloroacetate (Na-DCA) .
Executive Summary
Sodium Dichloroacetate (Na-DCA) is a well-documented metabolic modulator that reverses the Warburg effect by inhibiting Pyruvate Dehydrogenase Kinase (PDK). However, its clinical utility is often limited by poor cellular uptake (requiring millimolar concentrations) and short half-life. Butyl Dichloroacetate (BDCA) is proposed as a lipophilic ester prodrug. This guide details the experimental protocols required to validate BDCA’s superiority over Na-DCA, focusing on enhanced membrane permeability, intracellular hydrolysis, and potentiation of mitochondrial apoptosis.
Part 1: Mechanistic Rationale & Comparative Analysis
The core hypothesis is that BDCA acts as a "Trojan Horse." Unlike the ionized Dichloroacetate anion (
Table 1: Technical Comparison of BDCA vs. Na-DCA
| Feature | Sodium Dichloroacetate (Na-DCA) | Butyl Dichloroacetate (BDCA) | Validation Metric |
| Chemical Nature | Ionic Salt (Hydrophilic) | Alkyl Ester (Lipophilic) | LogP (Partition Coefficient) |
| Cellular Entry | Transporter-dependent (MCT1-4) | Passive Diffusion | Uptake kinetics in MCT-null cells |
| Intracellular Activation | Active immediately | Requires esterase hydrolysis | HPLC analysis of cell lysate |
| Potency (In Vitro) | Low (IC50: 10–50 mM) | High Predicted (IC50: < 1 mM) | Cytotoxicity Assays (MTT/CCK-8) |
| Primary Mechanism | PDK Inhibition -> OXPHOS recovery | PDK Inhibition (post-hydrolysis) | Mitochondrial ROS / |
Part 2: Mechanism of Action Visualization
The following diagram illustrates the differential uptake and activation pathways of BDCA versus Na-DCA.
Figure 1: Dual-pathway entry showing BDCA's passive diffusion advantage over transporter-dependent Na-DCA.
Part 3: Experimental Validation Protocols
Protocol A: In Vitro Cytotoxicity & Potency (IC50 Determination)
Objective: Quantify the shift in potency.[1][2] A successful BDCA candidate should exhibit an IC50 at least 10-fold lower than Na-DCA.
-
Cell Selection: Use a panel including glycolytic cancer lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control (e.g., HEK293 or fibroblasts) to test selectivity.
-
Preparation:
-
Dissolve BDCA in DMSO (stock 100 mM).
-
Dissolve Na-DCA in PBS (stock 1 M).
-
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment:
-
Treat with serial dilutions.
-
Range Na-DCA: 1 mM to 100 mM.
-
Range BDCA: 10
M to 5 mM.
-
-
Incubation: 48 hours.
-
Readout: CCK-8 or MTT assay. Measure absorbance at 450 nm.
-
Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism). Calculate IC50.
Protocol B: Mitochondrial Membrane Potential (
) Analysis
Objective: Confirm that cell death is mitochondrial-mediated (reversal of Warburg effect) and not non-specific necrosis.
-
Reagent: JC-1 Dye (cationic carbocyanine dye).
-
Method:
-
Treat cells with IC50 concentrations of BDCA and Na-DCA for 12 hours.
-
Wash and incubate with JC-1 (2
M) for 20 min at 37°C.
-
-
Flow Cytometry:
-
Healthy Mitochondria: Form J-aggregates (Red fluorescence, FL2).
-
Depolarized Mitochondria (Apoptotic): Monomers (Green fluorescence, FL1).
-
-
Validation Criteria: BDCA treatment should induce a significant "Red-to-Green" shift (mitochondrial depolarization) comparable to or greater than Na-DCA at equimolar concentrations.
Protocol C: Intracellular ROS Quantitation
Objective: DCA works by reactivating oxidative phosphorylation, which naturally produces Reactive Oxygen Species (ROS) as a byproduct, triggering apoptosis.
-
Reagent: DCFDA (2',7'-dichlorofluorescin diacetate).
-
Workflow:
-
Treat cells with BDCA (e.g., 0.5 mM) vs. Na-DCA (e.g., 20 mM).
-
Add DCFDA (10
M) for 30 min. -
Measure fluorescence (Ex/Em: 485/535 nm).
-
-
Control: Use N-acetylcysteine (NAC) as a ROS scavenger. If NAC rescues the cells from BDCA toxicity, the mechanism is validated as oxidative stress-dependent.
Part 4: Critical Analysis & Troubleshooting
1. Stability Issues (Hydrolysis):
-
Risk:[3] BDCA may hydrolyze prematurely in culture media (due to serum esterases) before entering the cell.
-
Control: Perform a stability assay by incubating BDCA in complete media (with FBS) vs. serum-free media at 37°C. Analyze aliquots by HPLC at 0, 1, 4, and 24 hours. If rapid hydrolysis occurs, the in vitro data may mimic Na-DCA.
2. pH Dependence:
-
DCA efficacy is often pH-dependent. Ensure media buffering is consistent. BDCA, being non-ionic, should be less sensitive to extracellular pH variations than Na-DCA.
3. In Vivo Toxicity:
-
While DCA is known for reversible neurotoxicity (peripheral neuropathy), the lipophilic BDCA might cross the Blood-Brain Barrier (BBB) more efficiently. In animal models, monitor for gait abnormalities or hind limb weakness closely.
References
-
Michelakis, E. D., et al. (2008). "Metabolic modulation of glioblastoma with dichloroacetate." Science Translational Medicine. Link
- Foundational paper establishing DCA's mechanism: PDK inhibition and mitochondrial reactiv
-
Bonnet, S., et al. (2007). "A mitochondria-K+ channel axis is suppressed in cancer and its normalization promotes apoptosis and inhibits cancer growth." Cancer Cell.[4] Link
- Describes the Warburg effect reversal and ROS-mediated apoptosis p
-
Pathak, R. K., et al. (2014). "Mitochondria-targeted prodrugs of dichloroacetic acid." ACS Chemical Biology. Link
- Provides the rationale for modifying DCA (esters/amides) to improve lipophilicity and potency.
-
Stockwin, L. H., et al. (2010). "Sodium dichloroacetate (DCA) selectively targets cells with defects in the mitochondrial ETC." International Journal of Cancer. Link
- Reference for selectivity assays and non-cancerous control comparisons.
Sources
- 1. WO2011028135A1 - Kinase inhibitors, prodrug forms thereof and their use in therapy - Google Patents [patents.google.com]
- 2. US20120077811A1 - Prodrug forms of kinase inhibitors and their use in therapy - Google Patents [patents.google.com]
- 3. dcaguide.org [dcaguide.org]
- 4. US8609724B2 - Method of treating cancer using dichloroacetate - Google Patents [patents.google.com]
Introduction: The Rationale for Dichloroacetate Ester Prodrugs in Metabolic Cancer Therapy
An In-Depth Comparative Analysis for Drug Development Professionals: Butyl Dichloroacetate vs. Ethyl Dichloroacetate
Dichloroacetate (DCA), a small molecule inhibitor of pyruvate dehydrogenase kinase (PDK), has garnered significant interest as a therapeutic agent that targets the unique metabolic profile of cancer cells.[1][2] Most solid tumors exhibit a phenomenon known as the Warburg effect, characterized by a preference for aerobic glycolysis over mitochondrial oxidative phosphorylation for energy production.[2] DCA reverses this metabolic switch by inhibiting PDK, which in turn activates the pyruvate dehydrogenase (PDH) complex.[1][3] This forces pyruvate into the mitochondria, promoting glucose oxidation, increasing reactive oxygen species (ROS), and ultimately inducing apoptosis in cancer cells.[1][4]
Despite its promise, the therapeutic efficacy of DCA as a salt (e.g., sodium dichloroacetate) is hampered by its anionic nature at physiological pH, which limits its ability to passively diffuse across the lipophilic cell membrane. This necessitates high concentrations to achieve a therapeutic effect in vitro.[5] To overcome this limitation, ester-based prodrugs of DCA have been developed. By masking the carboxylic acid group, these esters are more lipophilic and can more readily penetrate the cell membrane. Once inside the cell, they are hydrolyzed by intracellular esterases to release the active DCA anion.[6]
This guide provides a detailed comparative analysis of two of the most common short-chain alkyl esters of DCA: butyl dichloroacetate and ethyl dichloroacetate . We will examine their physicochemical properties, discuss their synthesis and biological activation, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in drug development and chemical biology.
Comparative Physicochemical Properties
The primary difference between butyl and ethyl dichloroacetate is the length of the alkyl ester chain, which directly influences key physicochemical properties critical for drug delivery, namely lipophilicity and solubility. An increase in the carbon chain length generally leads to higher lipophilicity, which can enhance membrane permeability.
| Property | Ethyl Dichloroacetate | Butyl Dichloroacetate | Significance for Drug Delivery |
| Molecular Formula | C₄H₆Cl₂O₂[7] | C₆H₁₀Cl₂O₂[8] | - |
| Molecular Weight | 156.99 g/mol [7] | 185.05 g/mol [8] | Affects molar concentration calculations. |
| Appearance | Colorless, transparent liquid[7] | Colorless liquid | General physical property. |
| Boiling Point | 151.1 °C at 760 mmHg[7] | ~190-192 °C (Predicted) | Relevant for purification and handling. |
| Density | ~1.28 - 1.3 g/cm³[7][9] | ~1.18 g/cm³ (Predicted) | Important for formulation and dosing calculations. |
| Water Solubility | Slightly soluble (9.3 g/L at 25°C)[7] | Low to insoluble (Predicted) | Lower solubility for butyl ester suggests higher lipophilicity. Affects formulation for aqueous media. |
| Solubility in Organic Solvents | Soluble in ethanol and ether[10] | Soluble in common organic solvents | Both are amenable to formulation in organic vehicles for in vitro studies. |
| Lipophilicity (LogP) | ~1.5 (Predicted) | ~2.5 (Predicted) | Key Differentiator: The higher LogP of butyl dichloroacetate suggests superior passive diffusion across the cell membrane compared to the ethyl ester. |
Synthesis and Biological Activation
General Synthesis Pathway
Both esters can be synthesized via standard esterification procedures. The most common laboratory-scale method involves the reaction of dichloroacetyl chloride with the corresponding alcohol (ethanol or butanol) in the presence of a non-nucleophilic base like triethylamine or a catalyst such as 4-(dimethylamino)pyridine (DMAP).[5]
Sources
- 1. Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dichloroacetate affects proliferation but not survival of human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Binary Prodrug of Dichloroacetic Acid and Doxorubicin with Enhanced Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl Dichloroacetate | CAS 535-15-9 - YUFENG [yufenggp.com]
- 8. Butyl dichloroacetate | C6H10Cl2O2 | CID 95921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ETHYL DICHLOROACETATE | 535-15-9 [chemicalbook.com]
- 10. CAS 535-15-9: Ethyl dichloroacetate | CymitQuimica [cymitquimica.com]
A Researcher's Guide to Validating the Neuroprotective Effects of Butyl Dichloroacetate
<
For drug development professionals and researchers in the neurosciences, the quest for effective neuroprotective agents is a paramount challenge. Numerous pathological conditions, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases, share common pathways of neuronal cell death. A promising therapeutic strategy involves modulating cellular metabolism to enhance neuronal resilience. This guide provides a comprehensive framework for validating the neuroprotective effects of butyl dichloroacetate (BDCA), a pro-drug of dichloroacetate (DCA), comparing its performance with its parent compound, and detailing the essential experimental workflows required for rigorous scientific validation.
Introduction: The Metabolic Approach to Neuroprotection
Neurons have high energy demands, making them particularly vulnerable to metabolic insults that disrupt ATP production.[1] In conditions like cerebral ischemia, the interruption of blood flow leads to oxygen and glucose deprivation, triggering a cascade of detrimental events including energy failure, oxidative stress, neuroinflammation, and apoptosis, ultimately culminating in neuronal death.[1][2][3]
One strategy to counteract this is to optimize the efficiency of glucose oxidation. Dichloroacetate (DCA) is a small molecule that has been investigated for its neuroprotective properties.[1][4][5] It acts by inhibiting pyruvate dehydrogenase kinase (PDK), an enzyme that inactivates the pyruvate dehydrogenase complex (PDC).[3][6][7] By inhibiting PDK, DCA promotes the activity of PDC, shunting pyruvate from glycolysis into the mitochondrial tricarboxylic acid (TCA) cycle for more efficient ATP production.[3][8] This guide focuses on Butyl Dichloroacetate (BDCA), an ester pro-drug of DCA, designed for potentially improved pharmacokinetic properties. We will compare it to the well-studied sodium dichloroacetate (DCA).
Mechanism of Action: Targeting Pyruvate Dehydrogenase Kinase
The primary mechanism of action for DCA, and by extension BDCA, is the inhibition of Pyruvate Dehydrogenase Kinase (PDK).[1][4][5] PDK phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) enzyme, which is a critical gatekeeper for the entry of pyruvate into the TCA cycle.[6] In ischemic conditions, PDK activity is often upregulated, leading to a metabolic shift towards less efficient anaerobic glycolysis and the accumulation of lactate, which contributes to acidosis and neuronal damage.
By inhibiting PDK, BDCA is hypothesized to:
-
Activate the PDH Complex: Increasing the conversion of pyruvate to acetyl-CoA.
-
Enhance Mitochondrial Respiration: Promoting more efficient glucose oxidation and ATP production.
-
Reduce Lactate Accumulation: Mitigating the detrimental effects of acidosis.
-
Ameliorate Oxidative Stress and Neuroinflammation: Downstream effects of improved metabolic function.[1][5]
Below is a diagram illustrating this proposed signaling pathway.
Caption: Proposed mechanism of Butyl Dichloroacetate (BDCA) neuroprotection.
Comparative Analysis: Butyl Dichloroacetate vs. Dichloroacetate
The primary rationale for developing BDCA is to improve upon the pharmacokinetic profile of DCA. As an ester, BDCA is expected to be more lipophilic, potentially enhancing its ability to cross the blood-brain barrier. The validation process must therefore not only confirm neuroprotective efficacy but also compare it directly to DCA.
| Parameter | Butyl Dichloroacetate (BDCA) (Hypothetical Data) | Dichloroacetate (DCA) (Literature-Based Data) | Vehicle Control |
| In Vitro Neuroprotection (OGD Model) | |||
| Neuronal Viability (% of Normoxia) | 75% | 60% | 35% |
| LDH Release (Fold change vs. Normoxia) | 1.5 | 2.5 | 5.0 |
| In Vivo Neuroprotection (MCAO Model) | |||
| Infarct Volume Reduction (%) | 50% | 35% | 0% |
| Neurological Deficit Score (mNSS) | 4 | 6 | 10 |
| Pharmacokinetics | |||
| Brain/Plasma Ratio at 1h | 1.2 | 0.8 | N/A |
This table presents hypothetical data for BDCA to illustrate a potential outcome and should be validated experimentally.
Experimental Validation Workflows
A multi-tiered approach, combining in vitro and in vivo models, is essential for a thorough validation.[9][10]
In Vitro Screening for Neuroprotective Efficacy
In vitro models allow for rapid screening and mechanistic studies in a controlled environment.[9][11]
Workflow Diagram:
Caption: General workflow for in vitro validation of neuroprotection.
Causality Behind Experimental Choices:
-
Primary Neuronal Cultures: These provide a more physiologically relevant system than immortalized cell lines.
-
Oxygen-Glucose Deprivation (OGD): This is a well-established in vitro model that mimics the core cytotoxic insult of ischemic stroke.
-
Multiple Endpoints: Assessing viability, cytotoxicity, and specific death pathways (apoptosis, oxidative stress) provides a more complete picture of the compound's effect than a single assay.
In Vivo Validation in a Disease Model
Animal models are indispensable for evaluating the therapeutic potential in a complex physiological system.[12] The transient Middle Cerebral Artery Occlusion (MCAO) model in rodents is the most widely used model for focal cerebral ischemia, as it closely mimics human stroke.[12][13][14]
Detailed Experimental Protocol: Transient MCAO Model in Mice
This protocol describes a standardized procedure for inducing focal cerebral ischemia to test the efficacy of neuroprotective compounds.
Objective: To assess the ability of BDCA, compared to DCA, to reduce infarct volume and improve neurological function following transient focal cerebral ischemia.
Materials:
-
Male C57BL/6 mice (22-25g)
-
Anesthesia: Isoflurane
-
Suture: 6-0 nylon monofilament with a silicone-coated tip (e.g., Doccol Corporation)[15]
-
Surgical microscope
-
Heating pad and rectal probe to maintain body temperature at 37°C
-
BDCA, DCA, and vehicle solutions for administration (e.g., intraperitoneal injection)
Step-by-Step Methodology:
-
Anesthesia and Preparation:
-
Vessel Isolation:
-
Under a surgical microscope, carefully dissect the CCA and isolate it from the vagus nerve.
-
Isolate the external carotid artery (ECA) and the internal carotid artery (ICA).
-
-
Occlusion:
-
Ligate the distal end of the ECA.
-
Place temporary ligatures around the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated 6-0 nylon suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The typical insertion depth is 9-11 mm from the carotid bifurcation.
-
-
Ischemia and Drug Administration:
-
Maintain the occlusion for 60 minutes.
-
During the occlusion period or immediately upon reperfusion (depending on the study design), administer BDCA, DCA, or vehicle control via the chosen route (e.g., I.P. injection).
-
-
Reperfusion:
-
After 60 minutes, gently withdraw the suture to allow reperfusion.
-
Remove the temporary ligatures and close the neck incision.
-
Allow the animal to recover from anesthesia in a heated cage.
-
-
Post-Operative Evaluation (24-72 hours):
-
Neurological Scoring: Assess neurological deficits using a standardized scale (e.g., modified Neurological Severity Score - mNSS).
-
Infarct Volume Analysis:
-
Euthanize the animal and perfuse with saline.
-
Harvest the brain and slice it into 2 mm coronal sections.
-
Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) tissue remains white.
-
Quantify the infarct volume using image analysis software.
-
-
Self-Validating System & Controls:
-
Sham Control: Perform the same surgical procedure but without advancing the suture to occlude the MCA. This controls for the effects of surgery and anesthesia.
-
Vehicle Control: Administer the drug vehicle to the MCAO group to control for any effects of the solvent.
-
Positive Control: Use DCA as a positive control to benchmark the performance of BDCA.
-
Physiological Monitoring: Monitor temperature, heart rate, and blood gases to ensure physiological stability, as these can significantly affect ischemic outcome.
Conclusion
Validating the neuroprotective effects of a novel compound like butyl dichloroacetate requires a systematic and rigorous approach. By leveraging a combination of mechanistically informative in vitro assays and a clinically relevant in vivo model like the MCAO, researchers can build a strong evidence base for its therapeutic potential. The key is to demonstrate not only a protective effect but also a superior performance or improved properties compared to existing alternatives like DCA. This guide provides the foundational framework and detailed protocols to empower researchers to conduct these critical validation studies with scientific integrity and confidence. A significant concern with long-term DCA use is the potential for reversible peripheral neuropathy; therefore, toxicology studies for BDCA will also be a critical component of its development.[1][17][18]
References
-
Liu, X., et al. (2023). Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases. Taylor & Francis Online. [Link]
-
Michelakis, E. D., et al. (2010). Metabolic Modulation of Glioblastoma with Dichloroacetate. Science Translational Medicine. [Link]
-
National Library of Medicine (2023). Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases. PubMed. [Link]
-
Lee, J. H., et al. (2019). Combined Treatment With Dichloroacetic Acid and Pyruvate Reduces Hippocampal Neuronal Death After Transient Cerebral Ischemia. Frontiers in Molecular Neuroscience. [Link]
-
Li, T., et al. (2024). Dichloroacetate attenuates brain injury through inhibiting neuroinflammation and mitochondrial fission in a rat model of sepsis-associated encephalopathy. PubMed. [Link]
-
CBC News (2010). Potential brain-cancer drug shows promise. CBC News. [Link]
-
Sun, R., et al. (2021). DCA Protects against Oxidation Injury Attributed to Cerebral Ischemia-Reperfusion by Regulating Glycolysis through PDK2-PDH-Nrf2 Axis. Oxidative Medicine and Cellular Longevity. [Link]
-
Depth-First (2023). Dichloroacetate. Depth-First. [Link]
-
Anticancer Fund. Study of the Safety and Efficacy of Dichloroacetate in Glioblastoma and Other Recurrent Brain Tumours. Anticancer Fund. [Link]
-
EB Medicine (2023). What is the role of Dichloroacetic acid (DCA) in neuroprotection for neurological conditions?. EB Medicine. [Link]
-
National Cancer Institute. Trial of Dichloroacetate (DCA) in Glioblastoma Multiforme (GBM). National Cancer Institute. [Link]
-
Frontiers Media S.A. (2019). Combined Treatment With Dichloroacetic Acid and Pyruvate Reduces Hippocampal Neuronal Death After Transient Cerebral Ischemia. Frontiers in Molecular Neuroscience. [Link]
-
Manmathan, H., et al. (2013). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmaceutical and Bioallied Sciences. [Link]
-
Lee, K. M., et al. (2020). A pyruvate dehydrogenase kinase inhibitor prevents retinal cell death and improves energy metabolism in rat retinas after ischemia/reperfusion injury. Experimental Eye Research. [Link]
-
Costa, L. G., et al. (2011). In vitro techniques for the assessment of neurotoxicity. National Library of Medicine. [Link]
-
JoVE (2022). Mouse Model Of Middle Cerebral Artery Occlusion l Protocol Preview. YouTube. [Link]
-
ResearchGate (2020). (PDF) A pyruvate dehydrogenase kinase inhibitor prevents retinal cell death and improves energy metabolism in rat retinas after ischemia/reperfusion injury. ResearchGate. [Link]
-
Creative Biolabs. Evaluation Models & Applications of Drug Neurotoxicity. Creative Biolabs. [Link]
-
Evotec. Choosing the Optimal Model for in vitro Neurotoxicity Assessment. Evotec. [Link]
-
Al-Ghanem, S., et al. (2023). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique. Frontiers in Neurology. [Link]
-
Wang, X., et al. (2023). Pyruvate dehydrogenase kinase 1 protects against neuronal injury and memory loss in mouse models of diabetes. Cell Death & Disease. [Link]
-
Leist, M., et al. (2016). In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. Archives of Toxicology. [Link]
-
Manwani, B., et al. (2011). Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls. Journal of Biomedicine and Biotechnology. [Link]
-
Wikipedia. Pyruvate dehydrogenase kinase. Wikipedia. [Link]
-
bioRxiv (2023). Supplemental material Methods Middle Cerebral Artery Occlusion (MCAO) mouse model Reagents / Consumables. bioRxiv. [Link]
-
Atterwill, C. K., et al. (1992). Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. Neurotoxicology. [Link]
Sources
- 1. Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined Treatment With Dichloroacetic Acid and Pyruvate Reduces Hippocampal Neuronal Death After Transient Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCA Protects against Oxidation Injury Attributed to Cerebral Ischemia-Reperfusion by Regulating Glycolysis through PDK2-PDH-Nrf2 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Neuroprotective Effects and Therapeutic Potential of Dichloroacetate: Targeting Metabolic Disorders in Nervous System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 7. PDK Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Frontiers | Combined Treatment With Dichloroacetic Acid and Pyruvate Reduces Hippocampal Neuronal Death After Transient Cerebral Ischemia [frontiersin.org]
- 9. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation Models & Applications of Drug Neurotoxicity - Creative Biolabs [neuros.creative-biolabs.com]
- 11. Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 14. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 15. biorxiv.org [biorxiv.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Dichloroacetate | Depth-First [depth-first.com]
- 18. droracle.ai [droracle.ai]
Benchmarking butyl dichloroacetate against known metabolic modulators
Benchmarking Butyl Dichloroacetate (BDCA) Against Known Metabolic Modulators
Executive Summary: The Lipophilic Advantage
Sodium Dichloroacetate (Na-DCA) has long been the "hammer" of metabolic research—a blunt instrument used to force the shift from glycolysis to glucose oxidation (the anti-Warburg effect). However, its utility is limited by poor membrane permeability, requiring millimolar concentrations (10–50 mM) that induce non-specific osmotic stress and ionic imbalance.
Butyl Dichloroacetate (BDCA) represents a "second-generation" metabolic modulator. As a lipophilic ester prodrug, BDCA bypasses the solute carrier transporters (SLC5A8) required by Na-DCA, entering the cell via passive diffusion. Once intracellular, ubiquitous esterases hydrolyze BDCA to release the active DCA moiety.
This guide benchmarks BDCA against the industry standards—Na-DCA, 2-Deoxy-D-glucose (2-DG), and Metformin—providing the experimental framework to validate its superior potency and specificity.
Mechanistic Profiling & Comparative Analysis
To understand the utility of BDCA, we must contrast its entry mechanism with standard modulators.
Comparative Matrix: Metabolic Modulators
| Feature | Butyl Dichloroacetate (BDCA) | Sodium Dichloroacetate (Na-DCA) | 2-Deoxy-D-glucose (2-DG) | Metformin |
| Primary Target | PDK1–4 (via intracellular hydrolysis) | PDK1–4 (Pyruvate Dehydrogenase Kinase) | Hexokinase (HK2) | Complex I (ETC) / AMPK |
| Mechanism | Prodrug: Passive diffusion | Ionic: Transporter uptake (SLC5A8) | Competitive inhibition of glycolysis | ETC disruption |
| Cellular Entry | Passive Diffusion (Lipophilic) | Active Transport (SLC5A8 dependent) | Glucose Transporters (GLUT) | OCT1 / Passive (slow) |
| Effective Conc. | High | High mM (10 – 50 mM) | 1 – 10 mM | 1 – 10 mM |
| Metabolic Shift | ||||
| Limitation | Requires intracellular esterase activity | Poor uptake; Transporter downregulation in tumors | Inhibits all glucose usage (toxic) | Off-target effects; lactic acidosis risk |
*Note: Potency of BDCA is cell-line dependent, governed by esterase expression levels.
Visualizing the Mechanism of Action
The following diagram illustrates the critical advantage of BDCA: bypassing the SLC5A8 bottleneck.
Caption: BDCA bypasses the SLC5A8 transporter bottleneck via passive diffusion, undergoing intracellular hydrolysis to release active DCA.
Experimental Protocols for Benchmarking
To scientifically validate BDCA in your specific model, you must demonstrate two things: Potency Shift (lower IC50) and Metabolic Specificity (OCR/ECAR shift).
Protocol A: The "Potency Shift" Viability Assay
Objective: Determine the cytotoxicity differential between Na-DCA and BDCA.
Reagents:
-
Na-DCA (Sigma, Cat# 347795) - Dissolve in media (adjust pH to 7.4).
-
Butyl Dichloroacetate (Sigma/Aldrich, Cat# 29003-73-4) - Critical: Dissolve in DMSO first to create a 100 mM stock, then dilute in media. Final DMSO < 0.5%.
-
CellTiter-Glo® or MTT Reagent.
Workflow:
-
Seeding: Seed cancer cells (e.g., A549, HeLa) at 3,000 cells/well in 96-well plates. Allow 24h attachment.
-
Dosing Matrix:
-
Na-DCA: 0, 5, 10, 20, 40, 80 mM.
-
BDCA: 0, 0.1, 0.5, 1.0, 2.5, 5.0 mM.
-
Control: Vehicle (DMSO) matched to the highest BDCA concentration.
-
-
Incubation: 48 hours. Note: Metabolic modulators are cytostatic; 24h is often insufficient to see viability divergence.
-
Readout: Measure luminescence/absorbance. Calculate IC50 using non-linear regression (GraphPad Prism).
-
Validation Criteria: A successful benchmark requires the BDCA IC50 to be >10-fold lower than Na-DCA.
Protocol B: Seahorse XF Mito Stress Test (The Gold Standard)
Objective: Confirm BDCA restores oxidative phosphorylation (OxPhos) and suppresses glycolysis.
Rationale: Na-DCA is often criticized for weak effects on Oxygen Consumption Rate (OCR) in highly glycolytic cells. BDCA's higher intracellular accumulation should drive a sharper "Metabolic Switch."
Workflow Diagram:
Caption: Seahorse XF injection strategy. BDCA is injected acutely at Port A to observe immediate metabolic rewiring.
Step-by-Step:
-
Preparation: Seed cells in XF96 plate (20k cells/well). Equilibrate in unbuffered XF assay medium (pH 7.4) for 1h in non-CO2 incubator.
-
Injection Strategy (Port A):
-
Group 1: Media Control.
-
Group 2: Na-DCA (20 mM final).
-
Group 3: BDCA (1 mM final).
-
Group 4: 2-DG (10 mM final - Negative Control for ECAR).
-
-
Data Analysis:
-
OCR (Oxygen Consumption): BDCA should induce a rapid increase in OCR (release of PDH inhibition) superior to Na-DCA.
-
ECAR (Acidification): BDCA should induce a concomitant decrease in ECAR (reduced lactate production).
-
Spare Respiratory Capacity: Calculate (Max Respiration - Basal). BDCA treatment often "unlocks" spare capacity by providing more Acetyl-CoA to the TCA cycle.
-
Safety & Troubleshooting
-
pH Drift: Na-DCA is a salt of a strong acid. At 20-50 mM, it can significantly alter media pH/osmolarity, confounding results. BDCA (used at ~1 mM) minimizes this artifact.
-
Esterase Variability: BDCA efficacy depends on intracellular carboxylesterases. If BDCA fails to show potency in a specific cell line, perform a Western Blot for CES1/CES2 (Carboxylesterase 1/2). Low expression correlates with resistance to ester prodrugs.
-
Toxicity: The butyl group itself is generally non-toxic at low concentrations, but high doses (>5 mM) of BDCA may cause non-specific membrane perturbation due to high lipophilicity. Always run a vehicle control.
References
-
Michelakis, E. D., et al. (2008). Metabolic modulation of glioblastoma with dichloroacetate. Science Translational Medicine. Link
- Foundational paper establishing DCA's mechanism on PDK/PDH.
-
Pathak, R. K., et al. (2014). Mito-DCA: A Mitochondria Targeted Molecular Scaffold for Efficacious Delivery of Metabolic Modulator Dichloroacetate. ACS Chemical Biology. Link
- Demonstrates the principle of esterification and targeting to enhance DCA potency by orders of magnitude.
-
Bonnet, S., et al. (2007).[1] A mitochondria-K+ channel axis is suppressed in cancer and its normalization promotes apoptosis and inhibits cancer growth. Cancer Cell. Link
- Establishes the link between PDK inhibition and apoptosis.
-
Stockwin, L. H., et al. (2010). Sodium dichloroacetate (DCA) selectively targets cells with defects in the mitochondrial ETC. International Journal of Cancer.[1] Link
- Provides baseline IC50 data for Na-DCA across various cell lines (typically >10mM).
-
PubChem Compound Summary. (2025). Butyl dichloroacetate (CAS 29003-73-4). National Center for Biotechnology Information. Link
- Chemical and physical properties verific
Sources
Safety Operating Guide
Butyl dichloroacetate proper disposal procedures
Executive Summary: Immediate Action Protocol
Butyl dichloroacetate (CAS: 5406-41-7 / 62223-12-5) presents a dual-hazard profile: it is a halogenated ester capable of hydrolyzing into Dichloroacetic acid (DCA) —a potent corrosive and neurotoxin—and butanol (flammable).[1][2]
-
DO NOT dispose of down the drain.[3]
-
DO NOT mix with strong bases (NaOH, KOH) or oxidizers. Rapid hydrolysis will generate excessive heat and toxic DCA vapors.
-
DO collect in dedicated Halogenated Organic Waste streams.
-
DO store in glass or HDPE containers; avoid metal due to potential acid generation.
Chemical Profile & Hazard Logic (The "Why")
To properly dispose of Butyl dichloroacetate, one must understand its Structure-Activity Relationship (SAR) . It is not merely a solvent; it is a "masked" acid.
-
Hydrolysis Hazard: In the presence of moisture or high pH (bases), the ester bond cleaves.
-
Reaction:
ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Consequence: You are effectively storing a delayed corrosive. Waste containers containing moisture may pressurize or degrade over time if not vented or monitored.
-
-
Toxicological Mechanism: The metabolite Dichloroacetic acid (DCA) is a known neurotoxin that affects the peripheral nervous system and is classified as a potential carcinogen (IARC Group 2B).
-
Flammability: While the ester has a higher flash point than pure butanol, the presence of the butyl group renders it combustible. If hydrolysis occurs, the liberated butanol significantly lowers the flash point of the waste mixture.
Regulatory Classification (RCRA & DOT)
Proper classification is the bedrock of legal disposal. Under the US EPA Resource Conservation and Recovery Act (RCRA) , Butyl dichloroacetate is not a P- or U-listed waste by name, but it triggers Characteristic Waste codes.
| Regulatory Body | Classification | Code | Logic |
| RCRA (EPA) | Ignitability | D001 | If Flash Point < 60°C (common for butyl esters).[1][2] |
| RCRA (EPA) | Corrosivity | D002 | If hydrolysis occurs in the waste container, pH may drop < 2.[1][2] |
| RCRA (EPA) | Toxic | None | DCA is not a TC constituent, but "Halogenated" status mandates specific incineration.[1][2] |
| DOT | Hazard Class | 6.1 or 8 | Likely "Corrosive Liquid, Acidic, Organic, n.o.s." or "Toxic Liquid, Organic".[1][2] |
Step-by-Step Disposal Protocol
Phase 1: Segregation & Preparation
-
Isolate the Stream: Create a dedicated waste stream for "Halogenated Organics."
-
Compatibility Check: Ensure the waste container is free of:
-
Strong Bases: Causes rapid, exothermic hydrolysis.
-
Strong Oxidizers: Reacts with the butyl chain.
-
Metals: Acidic byproducts will corrode standard metal safety cans.
-
Phase 2: Container Selection
-
Primary Choice: Amber Glass (Type I or III) with PTFE-lined cap.
-
Secondary Choice: High-Density Polyethylene (HDPE).
-
Avoid: Metal cans or low-grade plastics that swell with halogenated solvents.
Phase 3: Labeling
Labeling must be descriptive to prevent downstream accidents at the incineration plant.
-
Standard Label: "Hazardous Waste - Halogenated Organic."
-
Constituents: Explicitly list "Butyl dichloroacetate (90%), Butanol (<5%), Dichloroacetic Acid (Trace)."
-
Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Flammable.
Phase 4: Final Disposal
-
Method: High-temperature incineration with scrubber systems.
-
Why: Halogenated compounds release HCl upon combustion. Standard boilers cannot handle this; it requires a permitted hazardous waste incinerator (TSDF).
Spill Response & Decontamination
Scenario: 500 mL spill of Butyl dichloroacetate in a fume hood.
-
Evacuate & Ventilate: Vapors are irritating. Ensure hood sash is lowered.
-
PPE: Nitrile gloves (double gloved) or Silver Shield® (laminated) gloves. Standard latex is permeable to halogenated esters.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Clay).
-
Critical Note: Do NOT use paper towels (flammability risk).
-
-
Neutralization (Optional but Risky):
-
Do not pour caustic soda directly on the spill.
-
If surface decontamination is needed after absorption, wash with a dilute (5%) Sodium Bicarbonate solution to neutralize any hydrolyzed acid.
-
-
Disposal: Collect absorbent material as solid hazardous waste (Halogenated debris).
Visualizations
Figure 1: Waste Stream Decision Logic
Caption: Decision matrix for segregating Butyl dichloroacetate waste streams to prevent incompatibility reactions.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 95921, Butyl dichloroacetate. PubChem. Retrieved from [Link][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. Retrieved from [Link][2]
-
National Institutes of Health (NIH). Dichloroacetic Acid: Toxicology and Carcinogenesis Studies. National Toxicology Program.[4] Retrieved from [Link][2]
Sources
Personal protective equipment for handling Butyl dichloroacetate
Topic: Personal protective equipment for handling Butyl dichloroacetate Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.
Precision Handling for Halogenated Esters
Introduction: The Invisible Hazard
Butyl dichloroacetate (CAS: 5432-61-1) is not a standard solvent; it is a functionalized
This guide moves beyond generic "safety compliance" to provide a mechanism-based protection strategy . We treat this chemical not just as an irritant, but as a permeating alkylating agent requiring specific barrier integrity.[1]
Part 1: Chemical Nature & Risk Assessment[1][2]
To select the right PPE, we must understand the enemy.[1] Butyl dichloroacetate presents a "Dual-Threat" mechanism:
-
The Lipophilic Vector (Butyl Group): The hydrocarbon chain allows the molecule to penetrate nitrile and latex gloves rapidly, and subsequently, the lipid bilayer of your skin.[1]
-
The Reactive Payload (Dichloro Acetate): Once the barrier is breached, the dichloro-moiety acts as an electrophile.[1] It is a potential lachrymator (tear-inducing) and a severe skin/eye irritant.[1]
| Property | Value / Characteristic | Operational Implication |
| Physical State | Colorless Liquid | Hard to detect spills visually on white surfaces. |
| Vapor Pressure | Moderate | Volatile enough to accumulate in dead air spaces; requires respiratory protection.[1] |
| Hydrolysis | Releases HCl & DCA | Moisture in mucous membranes triggers acid burn after contact.[1] |
| Flash Point | >60°C (Est.)[1] | Combustible. Static discharge protocols apply.[1][2][3] |
Part 2: The PPE Matrix (Barrier Selection)[1]
Standard laboratory nitrile gloves are insufficient for prolonged contact with halogenated esters.[1]
Hand Protection: The "Laminate-Nitrile" System
Recommendation: Silver Shield® (EVOH/PE Laminate) or Heavy-Gauge Butyl Rubber .[1]
-
The Logic: Thin disposable nitrile (4 mil) has a breakthrough time of <5 minutes for chlorinated esters.[1] The solvent swells the polymer matrix, allowing the chemical to wick through to the skin.[1]
-
The Protocol:
Respiratory Protection
Recommendation: Half-face respirator with OV/AG Cartridges.
-
The Logic: "OV" (Organic Vapor) captures the ester.[1] "AG" (Acid Gas) is a critical redundancy; if the ester hydrolyzes in humid air, it releases acidic byproducts that OV filters alone may miss.[1]
-
Trigger: Mandatory for any work outside a certified fume hood or for volumes >500mL.[1]
Eye & Face Protection
Recommendation: Unvented Chemical Goggles + Face Shield. [1]
-
The Logic: Safety glasses are useless against aerosols.[1] Because this compound is a potential lachrymator, even minor vapors can cause blepharospasm (involuntary eye closure), blinding you during a critical handling step.[1]
Part 3: Operational Workflow & Visualization[1]
The following diagram outlines the "Zero-Exposure" Transfer Protocol . This logic gate ensures that engineering controls are verified before the container is even opened.[1]
Figure 1: Decision logic for scaling PPE based on volume.[1] Note the critical "Stop" gate if engineering controls (fume hood airflow) fail.
Part 4: Step-by-Step Handling Protocol
Phase 1: Preparation (The "Cold" Zone)[1]
-
Inspect PPE: Inflate gloves to check for pinholes.[1] Ensure respirator seal check is positive.[1]
-
Prepare Quench Solution: In the fume hood, prepare a beaker of saturated Sodium Bicarbonate (
) .
Phase 2: The Transfer (The "Hot" Zone)[1]
-
Sash Height: Lower hood sash to the lowest comfortable working position (protection against splash-back).
-
The Pour:
-
Vapor Management: Cap the receiving vessel immediately after transfer.
Phase 3: Decontamination & Disposal[1]
-
Wipe Down: Use a paper towel soaked in acetone to wipe the exterior of the bottle before returning it to storage.[1]
-
Glove Removal:
-
Waste Stream: Segregate as "Halogenated Organic Waste." Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases, as this can trigger exothermic hydrolysis or polymerization.[1]
Part 5: Emergency Response
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Drench: Wash with soap and water for 15 mins. | Neutralize: Do not use vinegar.[1] Use water.[1][5] Seek medical aid if redness persists. |
| Eye Contact | Irrigate: Eyewash station for 15 mins. Hold eyelids open. | Transport: Go to ER immediately. Halogenated esters can cause delayed corneal clouding.[1] |
| Spill (>100mL) | Evacuate: Leave the lab. Close the door. | Ventilate: Allow 30 mins for hood to clear vapors before re-entry with respirator. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79796, Butyl dichloroacetate.[1] Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). Registration Dossier for Dichloroacetic acid and its esters.[1] (General Halo-ester Toxicity Data). Retrieved from [Link][1]
-
Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing.[1] (Guidance on Laminate vs. Nitrile for Chlorinated Esters). Wiley-Interscience.[1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][6]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
